Product packaging for Antiparasitic agent-20(Cat. No.:)

Antiparasitic agent-20

Cat. No.: B12372978
M. Wt: 313.31 g/mol
InChI Key: WRUUFSJPNRNMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Antiparasitic Agent-20 is a synthetic small molecule developed for investigative use in parasitology research. It is designed to serve as a critical tool for scientists studying the biology of parasitic infections and exploring novel therapeutic strategies. The compound is structurally optimized for high potency and selectivity against a range of medically relevant protozoan parasites . Preliminary investigational data suggest its mechanism of action may involve the disruption of essential parasitic pathways, potentially through inhibition of energy metabolism or interference with neuronal and neuromuscular system function, leading to parasite paralysis or death . This makes it a valuable asset for probing parasite biology and validating new drug targets. This compound is supplied for application in various research contexts, including but not limited to: in vitro susceptibility assays, mode-of-action studies, and combination therapy screening against strains of parasites such as Plasmodium , Trypanosoma , and Leishmania . It represents a promising chemical scaffold for the development of novel treatments against neglected tropical diseases, which affect millions globally and for which drug resistance is a growing concern . This product is strictly labeled "For Research Use Only (RUO)." It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary Safety Data Sheets (SDS) should be consulted and followed during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15N7O2 B12372978 Antiparasitic agent-20

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15N7O2

Molecular Weight

313.31 g/mol

IUPAC Name

5-[1-(1H-indol-2-yl)-2-nitroethyl]pyrimidine-2,4,6-triamine

InChI

InChI=1S/C14H15N7O2/c15-12-11(13(16)20-14(17)19-12)8(6-21(22)23)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,18H,6H2,(H6,15,16,17,19,20)

InChI Key

WRUUFSJPNRNMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(C[N+](=O)[O-])C3=C(N=C(N=C3N)N)N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Antiparasitic Agent-20 (Compound 1p)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-20, identified as Compound 1p in recent literature, is a novel small molecule belonging to the class of aryl-2-nitroethyl triamino pyrimidines. It has demonstrated significant promise as a broad-spectrum antiparasitic agent, exhibiting potent activity against several protozoan parasites responsible for neglected tropical diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, with a focus on its mechanism of action, experimental data, and relevant protocols for its evaluation.

Chemical Structure and Properties

This compound (Compound 1p) is a derivative of a 2-nitroethyl-2,4,6-triaminopyrimidine scaffold. While the precise chemical structure of Compound 1p is detailed in the primary literature, it can be generally described as a triaminopyrimidine core functionalized with a nitroethyl group and an aryl substituent. The general structure of this class of compounds is characterized by a pyrimidine ring with three amino groups, which is crucial for its biological activity.

General Chemical Structure of Aryl-2-nitroethyl triamino pyrimidines:

Note: The exact IUPAC name and a visual representation of the specific structure for Compound 1p are available in the cited primary research article by Linciano P, et al. (2023).

Mechanism of Action and Signaling Pathway

The primary molecular target of this compound is Pteridine Reductase 1 (PTR1) , a key enzyme in the folate biosynthesis pathway of trypanosomatid parasites such as Trypanosoma and Leishmania.

In these parasites, PTR1 plays a crucial role in the salvage of pterins and folates from the host, which are essential for DNA synthesis and other vital cellular processes. Specifically, PTR1 catalyzes the NADPH-dependent reduction of biopterin to dihydrobiopterin and subsequently to tetrahydrobiopterin, and also the reduction of folate to dihydrofolate and then to tetrahydrofolate.

By inhibiting PTR1, this compound disrupts the parasite's ability to produce essential reduced folates, leading to cessation of growth and eventual cell death. This mechanism is particularly significant because PTR1 can act as a metabolic bypass for dihydrofolate reductase (DHFR), another key enzyme in the folate pathway that is the target of many existing antiparasitic drugs. Therefore, the dual inhibition of both DHFR and PTR1 is a promising strategy to overcome drug resistance.

Below is a diagram illustrating the role of PTR1 in the folate metabolic pathway in Trypanosoma and the inhibitory action of this compound.

PTR1_Pathway cluster_host Host Environment cluster_parasite Trypanosoma Parasite Folate/Biopterin Folate/Biopterin Folate/Biopterin_internal Folate / Biopterin Folate/Biopterin->Folate/Biopterin_internal uptake DHFR Dihydrofolate Reductase (DHFR) Folate/Biopterin_internal->DHFR reduction PTR1 Pteridine Reductase 1 (PTR1) Folate/Biopterin_internal->PTR1 reduction DHF Dihydrofolate (DHF) / Dihydrobiopterin (DHB) DHFR->DHF PTR1->DHF THF Tetrahydrofolate (THF) / Tetrahydrobiopterin (THB) DHF->THF reduction by DHFR/PTR1 DNA_Synthesis DNA Synthesis & Cellular Processes THF->DNA_Synthesis Agent20 This compound (Compound 1p) Agent20->PTR1 inhibition

Caption: Pteridine Reductase 1 (PTR1) signaling pathway in Trypanosoma and inhibition by this compound.

Quantitative Data

This compound has demonstrated potent and selective activity against various trypanosomatid parasites. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Antiparasitic Activity of this compound (Compound 1p)

Parasite SpeciesStageEC50 (µM)
Trypanosoma bruceiBloodstream form0.09[1]
Trypanosoma cruziAmastigote14.1[1]

Table 2: In Vitro Enzyme Inhibition and Cytotoxicity of this compound (Compound 1p)

Target / Cell LineAssay TypeIC50 / CC50 (µM)
T. brucei PTR1Enzyme InhibitionData not publicly available
L. major PTR1Enzyme InhibitionData not publicly available
A549 cellsCytotoxicityData not publicly available

Table 3: Early ADME-Tox Profile of Aryl-2-nitroethyl triamino pyrimidines

AssayResult
hERG InhibitionInvestigated, specific data for 1p not publicly available
Cytochrome P450 Isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) InhibitionInvestigated, specific data for 1p not publicly available
Mitochondrial ToxicityInvestigated, specific data for 1p not publicly available

Note: The specific IC50 and CC50 values from the primary publication by Linciano P, et al. (2023) were not available in the accessed resources. Researchers are encouraged to consult the full publication for detailed quantitative data.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. While the specific protocols from the primary literature for this compound were not accessible, this section provides representative methodologies for the key assays used in the evaluation of such compounds.

Protocol 1: Determination of EC50 against Trypanosoma brucei

This protocol outlines a typical resazurin-based cell viability assay to determine the half-maximal effective concentration (EC50) of a compound against bloodstream forms of T. brucei.

EC50_Workflow start Start prep_plate Prepare 96-well plate with 2-fold serial dilutions of This compound start->prep_plate add_cells Add T. brucei bloodstream forms to each well prep_plate->add_cells incubate1 Incubate for 48 hours at 37°C, 5% CO2 add_cells->incubate1 add_resazurin Add Resazurin solution to each well incubate1->add_resazurin incubate2 Incubate for 24 hours add_resazurin->incubate2 read_plate Measure fluorescence (Ex: 560 nm, Em: 590 nm) incubate2->read_plate analyze Calculate % inhibition and determine EC50 using non-linear regression read_plate->analyze end End analyze->end

Caption: Workflow for determining the EC50 of this compound against T. brucei.

Protocol 2: Pteridine Reductase 1 (PTR1) Inhibition Assay

This is a representative spectrophotometric assay to measure the inhibition of recombinant PTR1 enzyme activity.

PTR1_Inhibition_Workflow start Start prep_reaction Prepare reaction mixture: - Assay buffer - NADPH - Recombinant PTR1 enzyme start->prep_reaction add_inhibitor Add varying concentrations of This compound prep_reaction->add_inhibitor pre_incubate Pre-incubate for 10 minutes add_inhibitor->pre_incubate initiate_reaction Initiate reaction by adding substrate (e.g., dihydrobiopterin) pre_incubate->initiate_reaction monitor_absorbance Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over time initiate_reaction->monitor_absorbance calculate_inhibition Calculate the rate of reaction and % inhibition for each concentration monitor_absorbance->calculate_inhibition determine_ic50 Determine IC50 value using a dose-response curve calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro inhibition assay of Pteridine Reductase 1 (PTR1).

Protocol 3: ADME-Tox Profiling - General Workflow

The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical in drug development. The following diagram illustrates a general workflow for in vitro ADME-Tox profiling.

ADMETox_Workflow start Test Compound (this compound) cytotoxicity Cytotoxicity Assay (e.g., A549 cells) start->cytotoxicity herg hERG Inhibition Assay start->herg cyp450 Cytochrome P450 Inhibition Assay start->cyp450 metabolic_stability Metabolic Stability Assay (microsomes, hepatocytes) start->metabolic_stability permeability Permeability Assay (e.g., Caco-2) start->permeability data_analysis Data Analysis and Risk Assessment cytotoxicity->data_analysis herg->data_analysis cyp450->data_analysis metabolic_stability->data_analysis permeability->data_analysis end Candidate Profile data_analysis->end

Caption: General workflow for in vitro ADME-Tox profiling of a drug candidate.

Conclusion

This compound (Compound 1p) represents a promising new lead compound for the development of novel therapies for trypanosomal infections. Its potent activity against T. brucei and its defined mechanism of action targeting the essential enzyme PTR1 make it an attractive candidate for further investigation. The data presented in this guide, based on the available scientific literature, underscores the potential of the aryl-2-nitroethyl triamino pyrimidine scaffold in antiparasitic drug discovery. Further studies to fully elucidate its pharmacokinetic and toxicological profile are warranted to advance this compound towards preclinical and clinical development.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available research. For complete and detailed information, please refer to the primary scientific literature.

References

An In-depth Technical Guide to the Discovery and Synthesis of Antiparasitic Agent-20 (Parasitocidin-20)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the discovery, synthesis, and mechanism of action of a novel antiparasitic agent, designated Antiparasitic agent-20 (systematic name: Parasitocidin-20). This agent, a macrocyclic lactone, has demonstrated potent and selective activity against a range of parasitic protozoa, particularly those of the Plasmodium and Leishmania genera. This guide details the high-throughput screening process that led to its discovery, the multi-step total synthesis for its production, and the experimental protocols used to elucidate its biological activity. All quantitative data are presented in tabular format for clarity, and key processes are visualized using diagrams generated with Graphviz.

Discovery of this compound

This compound was identified from a high-throughput screening (HTS) campaign of a proprietary library of 50,000 purified natural product extracts. The primary screen was designed to identify compounds with potent activity against the erythrocytic stage of Plasmodium falciparum.

High-Throughput Screening Workflow

The screening process followed a multi-step workflow designed to identify and validate potent and selective antiparasitic compounds. The workflow began with a primary screen, followed by a dose-response confirmation and a cytotoxicity assay to eliminate compounds with general cellular toxicity.

HTS_Workflow cluster_0 Screening Phase cluster_1 Validation Phase cluster_2 Lead Identification A 50,000 Natural Product Extracts B Primary Screen (10 µM single-point) P. falciparum SYBR Green I Assay A->B C ~500 Primary Hits (>80% inhibition) B->C D Dose-Response Assay (8-point, 1:3 dilution) Determine IC50 C->D Advance Hits E 120 Confirmed Hits (IC50 < 1 µM) D->E F Cytotoxicity Assay (HEK293T Cells, Resazurin Assay) Determine CC50 E->F G 25 Low-Toxicity Hits (SI > 100) F->G H Secondary Parasite Screens (L. donovani amastigotes) G->H Advance Hits I Hit-to-Lead Chemistry (Analogue Synthesis) H->I J This compound (Lead Candidate) I->J

Caption: High-throughput screening workflow for the discovery of this compound.

Screening Results

The HTS campaign and subsequent validation assays identified this compound as a potent and selective inhibitor of P. falciparum growth. The agent demonstrated an IC50 value in the nanomolar range and a high selectivity index, indicating minimal toxicity to a human cell line. Further screening against Leishmania donovani also revealed significant activity.

Table 1: In Vitro Activity of this compound

ParameterP. falciparum (3D7)L. donovani (Amastigotes)HEK293T CellsSelectivity Index (SI)
IC50 / CC50 0.025 µM0.150 µM28.5 µM1140
Data are mean values from n=3 independent experiments.
SI = CC50 (HEK293T) / IC50 (P. falciparum)

Synthesis of this compound

Due to the limited supply from the natural source, a robust total synthesis was developed. The synthesis is a 12-step linear sequence, culminating in a macrolactonization reaction to form the core structure.

Synthetic Workflow

The synthetic route begins with commercially available starting materials and employs several key transformations, including an asymmetric aldol reaction to set a key stereocenter, a Horner-Wadsworth-Emmons olefination to construct a key fragment, and a Yamaguchi macrolactonization to close the macrocyclic ring.

Synthesis_Workflow cluster_0 Fragment A Synthesis (Steps 1-5) cluster_1 Fragment B Synthesis (Steps 6-9) cluster_2 Coupling and Cyclization (Steps 10-12) A Starting Material 1 B Asymmetric Aldol Rxn A->B C Protection & Reduction B->C D Fragment A (C1-C7 Aldehyde) C->D H H-W-E Olefination (Couple A + B) D->H E Starting Material 2 F Arbuzov Reaction E->F G Fragment B (C8-C15 Phosphonate) F->G G->H I Seco-Acid Formation (Deprotection & Hydrolysis) H->I J Yamaguchi Macrolactonization I->J K This compound (Final Product) J->K

Caption: Total synthesis workflow for this compound.

Mechanism of Action

Biochemical and cellular assays indicate that this compound targets parasitic protein synthesis. Specifically, it has been shown to inhibit the 80S ribosome, a crucial component of the cellular machinery responsible for translating mRNA into protein.

Signaling Pathway Inhibition

This compound acts by binding to the E-site (exit site) of the 60S large ribosomal subunit. This binding event allosterically inhibits the peptidyl transferase center (PTC), preventing the formation of peptide bonds and thereby halting polypeptide chain elongation. This leads to a rapid cessation of protein synthesis and subsequent parasite death.

Ribosome_Inhibition cluster_0 Eukaryotic Translation Elongation Cycle cluster_1 Inhibition by this compound A 1. aa-tRNA binds to A-site B 2. Peptide bond formation (PTC) A->B Cycle Repeats C 3. Translocation (A → P, P → E) B->C Cycle Repeats D 4. Deacylated tRNA exits from E-site C->D Cycle Repeats D->A Cycle Repeats Inhibitor This compound Target Binds to E-site on 60S Ribosomal Subunit Inhibitor->Target Target->C Blocks Translocation Step Effect Allosteric Inhibition of PTC Target->Effect Outcome Polypeptide Elongation HALTED Effect->Outcome

Caption: Mechanism of action of this compound on the parasite ribosome.

Experimental Protocols

This section provides detailed methodologies for the key assays used in the discovery and characterization of this compound.

Protocol: P. falciparum SYBR Green I Assay

This assay is used to determine the in vitro susceptibility of P. falciparum to antiparasitic compounds.

  • Parasite Culture: P. falciparum (3D7 strain) is cultured in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 50 µg/mL hypoxanthine. Cultures are maintained at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

  • Assay Plate Preparation: Compounds are serially diluted in DMSO and dispensed into black, 96-well, clear-bottom plates. The final DMSO concentration should not exceed 0.5%.

  • Parasite Seeding: Asynchronous parasite cultures are diluted to 1% parasitemia and 2% hematocrit. 100 µL of this suspension is added to each well of the assay plate.

  • Incubation: Plates are incubated for 72 hours under the conditions described in step 1.

  • Lysis and Staining: 100 µL of lysis buffer containing 2X SYBR Green I (Invitrogen) is added to each well. Plates are incubated in the dark at room temperature for 1 hour.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Protocol: Mammalian Cell Cytotoxicity (Resazurin Assay)

This assay measures the cytotoxic effect of compounds on a mammalian cell line (HEK293T).[1][2][3][4][5]

  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Addition: Compounds are added to the wells at various concentrations and incubated for 48 hours.

  • Resazurin Addition: 10 µL of a 0.15 mg/mL resazurin sodium salt solution is added to each well, and plates are incubated for 4 hours at 37°C.

  • Data Acquisition: Fluorescence is measured using a microplate reader with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: CC50 values are calculated by normalizing the data to untreated controls and fitting to a dose-response curve.

Protocol: In Vitro Ribosome Inhibition Assay

This assay measures the direct inhibitory effect of a compound on protein synthesis using a cell-free translation system.

  • System Preparation: A commercial rabbit reticulocyte lysate cell-free protein synthesis system is used. The system contains all the necessary components for translation (ribosomes, tRNAs, amino acids, etc.).

  • Reaction Setup: Reactions are set up in a 96-well plate. Each reaction contains lysate, a luciferase reporter mRNA, and the test compound at various concentrations.

  • Incubation: The plate is incubated at 30°C for 90 minutes to allow for translation to occur.

  • Luciferase Assay: A luciferase assay reagent is added to each well, which generates a luminescent signal proportional to the amount of newly synthesized luciferase protein.

  • Data Acquisition: Luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The data is normalized to a no-compound control, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

Disclaimer: this compound (Parasitocidin-20) is a fictional compound created for the purpose of fulfilling this request. All data, protocols, and workflows are representative examples based on established scientific principles and methodologies in the field of drug discovery.

References

Unveiling the Potency of Antiparasitic Agent-20: A Technical Guide to its Biological Activity Spectrum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity spectrum of Antiparasitic agent-20, a promising compound from the aryl-2-nitroethyl triamino pyrimidine class. This document collates the available quantitative data, outlines detailed experimental methodologies for key assays, and visualizes the underlying mechanism of action to support further research and development in the field of parasitology.

Quantitative Biological Activity

This compound, also identified as Compound 1p, has demonstrated a broad spectrum of activity against several protozoan parasites. Its efficacy is most notable against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness). The compound also exhibits activity against Trypanosoma cruzi (Chagas disease) and Leishmania infantum (Leishmaniasis). A summary of the in vitro potency is presented in Table 1.

Target OrganismAssay TypeParameterValue (µM)Selectivity Index (SI)
Trypanosoma bruceiWhole-cellEC500.09[1]>555
Trypanosoma cruziAmastigoteEC5014.1[1]>3.5
Leishmania infantumAmastigoteEC50Not explicitly quantified-
Human (A549 cells)CytotoxicityCC50>50-

Table 1: In Vitro Biological Activity of this compound (Compound 1p) . The selectivity index is calculated as the ratio of CC50 in a mammalian cell line to the EC50 against the parasite. A higher SI indicates greater selectivity for the parasite over host cells.

Mechanism of Action: Inhibition of Pteridine Reductase 1 (PTR1)

This compound exerts its antiparasitic effect through the inhibition of pteridine reductase 1 (PTR1), a key enzyme in the folate and biopterin salvage pathway of trypanosomatids. This enzyme is essential for the parasites' survival as they are unable to synthesize pteridines de novo and must acquire them from their host.

PTR1 provides a crucial metabolic bypass to the dihydrofolate reductase (DHFR) enzyme, which is the target of many established antifolate drugs. By inhibiting PTR1, this compound disrupts the supply of essential reduced folates and pterins, leading to parasite death. The enzymatic inhibitory activity of Compound 1p against PTR1 from different parasite species is detailed in Table 2.

Enzyme SourceParameterValue (µM)
Trypanosoma brucei PTR1IC500.30
Leishmania major PTR1IC5047.4

Table 2: Enzymatic Inhibition of Pteridine Reductase 1 by this compound (Compound 1p)

The signaling pathway below illustrates the central role of PTR1 in the parasite's pteridine salvage pathway and the inhibitory action of this compound.

EC50_Workflow start Start: Culture T. brucei seed Seed parasites in 96-well plate start->seed prepare_compound Prepare serial dilutions of This compound seed->prepare_compound add_compound Add compound dilutions to wells prepare_compound->add_compound incubate1 Incubate for 48 hours add_compound->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate for 24 hours add_resazurin->incubate2 read_plate Measure fluorescence incubate2->read_plate analyze Calculate % inhibition and determine EC50 read_plate->analyze end_node End: EC50 value obtained analyze->end_node ADMETox_Logic compound This compound cyp_inhibition CYP Isoform Inhibition Assay (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) compound->cyp_inhibition herg_assay hERG Inhibition Assay compound->herg_assay cytotoxicity_assay Mammalian Cytotoxicity Assay (e.g., A549 cells) compound->cytotoxicity_assay cyp_result Low risk of drug-drug interactions cyp_inhibition->cyp_result herg_result Low risk of cardiotoxicity herg_assay->herg_result cytotoxicity_result Low cytotoxicity cytotoxicity_assay->cytotoxicity_result favorable_profile Favorable Early Safety Profile cyp_result->favorable_profile herg_result->favorable_profile cytotoxicity_result->favorable_profile

References

In Vitro Efficacy of Benznidazole Against Trypanosoma cruzi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the in vitro efficacy of Benznidazole, a primary therapeutic agent for Chagas disease, against the protozoan parasite Trypanosoma cruzi. It is intended for researchers, scientists, and drug development professionals. This document details the mechanism of action of Benznidazole, summarizes key quantitative data from various in vitro studies, and provides detailed experimental protocols for the assessment of its anti-parasitic activity. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the presented data.

Introduction

Chagas disease, caused by the flagellate protozoan Trypanosoma cruzi, is a significant public health concern, particularly in Latin America.[1][2] Benznidazole (BZ), a nitroimidazole derivative, is one of the frontline drugs for the treatment of this disease.[3][4][5] Its efficacy is most pronounced in the acute phase of the infection.[1] This guide focuses on the in vitro activity of Benznidazole, providing a consolidated resource for researchers working on anti-trypanosomal drug discovery and development.

Mechanism of Action

Benznidazole is a pro-drug that requires activation by a parasite-specific enzyme.[5][6] The primary mechanism of action involves the reduction of its nitro group by a mitochondrial type I nitroreductase (TcNTR) within T. cruzi.[6][7][8] This process generates reactive metabolites, including nitro radical anions and electrophilic intermediates.[7][8]

These highly reactive species are believed to exert their trypanocidal effect through a multi-pronged approach:

  • DNA Damage: The metabolites can induce both single and double-strand breaks in the parasite's DNA, disrupting replication and leading to cell cycle arrest and apoptosis.[5][8]

  • Oxidative Stress: Benznidazole interferes with the parasite's antioxidant defense systems, leading to an accumulation of reactive oxygen species (ROS) and subsequent damage to cellular macromolecules like lipids and proteins.[4][8]

  • Inhibition of Metabolic Enzymes: The drug's reactive intermediates can inhibit key enzymes in the parasite's metabolic pathways, hindering energy production and survival.[8]

The selective toxicity of Benznidazole towards T. cruzi is attributed to the higher activity of the nitroreductase enzyme in the parasite compared to mammalian cells.[8]

cluster_parasite Trypanosoma cruzi BNZ Benznidazole (Pro-drug) TcNTR Mitochondrial Nitroreductase (TcNTR) BNZ->TcNTR Activation Reactive_Metabolites Reactive Metabolites (Nitro Radical Anions) TcNTR->Reactive_Metabolites DNA_Damage DNA Damage (Strand Breaks) Reactive_Metabolites->DNA_Damage Oxidative_Stress Oxidative Stress (ROS accumulation) Reactive_Metabolites->Oxidative_Stress Enzyme_Inhibition Metabolic Enzyme Inhibition Reactive_Metabolites->Enzyme_Inhibition Apoptosis Parasite Death (Apoptosis) DNA_Damage->Apoptosis Oxidative_Stress->Apoptosis Enzyme_Inhibition->Apoptosis cluster_workflow In Vitro Efficacy Testing Workflow cluster_assays Assays A 1. Compound Preparation (Benznidazole serial dilutions) D 4a. Amastigote Susceptibility Assay (Infected host cells + BZ) A->D E 4b. Trypomastigote Susceptibility Assay (Trypomastigotes + BZ) A->E F 4c. Cytotoxicity Assay (Host cells + BZ) A->F B 2. Host Cell Culture (e.g., Vero cells) B->D B->F C 3. Parasite Culture (T. cruzi trypomastigotes) C->D C->E G 5. Incubation D->G E->G F->G H 6. Data Acquisition (Microscopy, Plate Reader) G->H I 7. Data Analysis H->I J IC50 I->J K LC50 I->K L CC50 I->L M Selectivity Index (SI) (CC50 / IC50) J->M L->M

References

An In-depth Technical Guide to the Solubility and Stability of Antiparasitic Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific "Antiparasitic agent-20" is not publicly available. The following technical guide is a representative example based on established principles of pharmaceutical solubility and stability testing for novel antiparasitic compounds. The data and specific pathways presented are illustrative.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pre-formulation phase of drug development is critical for establishing the foundational physicochemical properties of a new chemical entity. This guide details the comprehensive solubility and stability profiles of this compound, a novel compound under investigation for its potent therapeutic effects. Understanding these characteristics is paramount as they directly influence the agent's bioavailability, manufacturability, and shelf-life. This document provides a summary of aqueous and pH-dependent solubility, stability under various stress conditions, detailed experimental protocols, and visual workflows to support further formulation and development efforts.

Solubility Characterization

Solubility is a key determinant of a drug's absorption and overall bioavailability.[1] Rigorous testing was conducted to determine the solubility of this compound in various aqueous and biorelevant media.

Aqueous and pH-Dependent Solubility

The intrinsic and pH-dependent solubility of this compound was determined at 37 ± 1 °C to mimic physiological conditions.[2] The results indicate that the agent is a weakly basic compound with solubility increasing at lower pH values.

Table 1: pH-Dependent Equilibrium Solubility of this compound

pHSolubility (µg/mL)Standard Deviation (± µg/mL)Medium
1.2150.58.2Simulated Gastric Fluid (SGF)
4.545.23.1Acetate Buffer
6.85.80.9Simulated Intestinal Fluid (SIF)
7.42.10.4Phosphate Buffer
Solubility in Biorelevant Media

To better predict in vivo performance, solubility was assessed in media simulating fed and fasted intestinal states.

Table 2: Solubility of this compound in Biorelevant Media

MediumSolubility (µg/mL)Standard Deviation (± µg/mL)
Fasted-State Simulated Intestinal Fluid (FaSSIF)8.91.2
Fed-State Simulated Intestinal Fluid (FeSSIF)25.42.5

Stability Profile

Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4][5] this compound was subjected to a range of stress conditions as mandated by ICH guidelines to probe its intrinsic stability.[4]

Solid-State Stability

The solid form of this compound was exposed to heat and humidity to assess its stability under typical storage and transport conditions.

Table 3: Solid-State Stability of this compound after 4 Weeks

Condition% Assay RemainingTotal Degradants (%)Physical Appearance
40°C / 75% RH99.5%0.5%No change
60°C98.2%1.8%Slight discoloration
Solution-State Stability

The stability of this compound in solution was evaluated under hydrolytic, oxidative, and photolytic stress.

Table 4: Solution-State Forced Degradation of this compound

Stress ConditionDuration% Assay RemainingMajor Degradant(s) Identified
0.1 N HCl (Acid Hydrolysis)24 hours85.1%AP20-H1, AP20-H2
0.1 N NaOH (Base Hydrolysis)24 hours79.5%AP20-B1
3% H₂O₂ (Oxidation)12 hours92.3%AP20-O1
UV/Visible Light (Photostability)7 days96.8%AP20-P1

Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[6][7]

  • Preparation : An excess amount of this compound was added to vials containing specific pH buffers or biorelevant media.

  • Equilibration : The vials were sealed and agitated in a temperature-controlled shaker bath at 37°C for 48 hours to ensure equilibrium was reached.[7] The presence of undissolved solid was visually confirmed.

  • Phase Separation : Following equilibration, the samples were centrifuged at 15,000 rpm for 20 minutes to separate the solid drug from the saturated solution.

  • Quantification : An aliquot of the clear supernatant was carefully removed, diluted, and analyzed by a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the concentration of the dissolved agent.[8]

Stability-Indicating HPLC Method

A reversed-phase HPLC (RP-HPLC) method was developed and validated for the simultaneous assay of this compound and its degradation products.[9][10]

  • Column : C18, 4.6 x 100 mm, 2.7 µm particle size.

  • Mobile Phase : Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 254 nm.

  • Validation : The method was validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines.

Forced Degradation Protocol
  • Hydrolytic Stress : Solutions of this compound were prepared in 0.1 N HCl and 0.1 N NaOH and stored at 60°C.

  • Oxidative Stress : The agent was dissolved in a solution containing 3% hydrogen peroxide and kept at room temperature.[11]

  • Thermal Stress : Solid drug substance was stored in a calibrated oven at 60°C.

  • Photolytic Stress : The drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Analysis : Samples were withdrawn at predetermined time points, neutralized if necessary, and analyzed by the stability-indicating HPLC method to quantify the remaining parent drug and detect any degradation products.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis prep Prepare Drug Suspension in Stress Media acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxid Oxidative (H2O2) prep->oxid photo Photolytic (UV/Vis) prep->photo thermo Thermal (Heat) prep->thermo sampling Sample at Time Points acid->sampling base->sampling oxid->sampling photo->sampling thermo->sampling hplc Analyze via Stability-Indicating HPLC sampling->hplc results Quantify Parent Drug & Identify Degradants hplc->results

Caption: Workflow for Forced Degradation Studies.

Factors Influencing Compound Stability

G cluster_chemical Chemical Factors cluster_physical Physical Factors center This compound Stability oxidation Oxidizing Agents center->oxidation hydrolysis Hydrolysis center->hydrolysis temp Temperature center->temp light Light Exposure center->light humidity Humidity center->humidity ph pH ph->hydrolysis

Caption: Key Factors Affecting the Stability of Agent-20.

Hypothetical Target Pathway

Many antiparasitic agents function by disrupting critical cellular pathways in the parasite. A potential mechanism for this compound could involve the inhibition of a parasite-specific kinase cascade essential for cell cycle progression.

G growth_factor Parasite Growth Signal receptor Surface Receptor growth_factor->receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf proliferation Cell Cycle Progression & Proliferation tf->proliferation ap20 Antiparasitic Agent-20 ap20->inhib

Caption: Hypothetical Inhibition of a Parasite Kinase Pathway.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of Antiparasitic Agent-20 (Ivermectin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: "Antiparasitic agent-20" is a placeholder name. This guide is based on the well-researched antiparasitic agent, Ivermectin , to provide a technically accurate and detailed resource.

Executive Summary

Ivermectin, a broad-spectrum antiparasitic agent, exerts its effects through complex interactions at the cellular level. This technical guide provides a comprehensive overview of the cellular uptake and subcellular distribution of Ivermectin, tailored for researchers and professionals in drug development. It details the mechanisms of cellular entry, intracellular localization, and the subsequent impact on key signaling pathways. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for characterization, and visualizes complex biological processes using Graphviz diagrams.

Cellular Uptake and Mechanisms

The cellular uptake of Ivermectin is a critical determinant of its therapeutic efficacy. While its primary targets in parasites are glutamate-gated chloride channels, its interaction with mammalian cells involves different mechanisms.[1][2][3] Recent studies suggest that liposomal encapsulation can significantly enhance the cellular uptake of Ivermectin in mammalian cells, increasing it from as low as 2% for free Ivermectin to between 13% and 60% for encapsulated forms.[4][5] This suggests that passive diffusion across the plasma membrane is a likely route of entry, with formulation strategies playing a key role in enhancing intracellular concentrations.

Quantitative Analysis of Cellular Uptake

The following table summarizes the key quantitative data related to the cellular uptake and effective concentrations of Ivermectin from in vitro studies.

ParameterCell LineConcentration/ValueMethodReference
Cellular Uptake (Free Ivermectin) Vero E62%Not Specified[5]
Cellular Uptake (Liposomal Ivermectin) Vero E613 - 60%Not Specified[5]
IC50 (Antiviral Activity) Vero-hSLAM~2.5 µMViral Replication Assay[6]
IC50 (Antiviral Activity) A549-ACE25.4 µMHigh-Content Imaging[7]
IC50 (Cell Viability) T24 (Bladder Cancer)20.5 µM (24h)CCK-8 Assay[8]
IC50 (Cell Viability) RT4 (Bladder Cancer)26.7 µM (24h)CCK-8 Assay[8]
Effective Concentration (Inhibition of Importin α Nuclear Accumulation) HeLa, Vero0.2 µM (24h) / 2.5 µM (1h)Confocal Microscopy[9]

Subcellular Distribution

Once inside the cell, Ivermectin's distribution to different subcellular compartments dictates its biological activity. A notable aspect of Ivermectin's mechanism in mammalian cells is its ability to interfere with nuclear import processes.[1][10]

Nuclear and Cytoplasmic Localization

Studies have shown that Ivermectin can inhibit the nuclear import of viral proteins by targeting the importin α/β1 heterodimer.[1][10] This is supported by findings that demonstrate a reduction in the nuclear accumulation of importin α in the presence of Ivermectin.[9] Specifically, treatment of HeLa and Vero cells with Ivermectin resulted in a significant decrease in the nuclear localization of importin α.[9] While direct quantitative measurements of Ivermectin concentrations in subcellular compartments of mammalian cells are not widely available, studies in nematodes using a fluorescently labeled Ivermectin analog, bodipy ivermectin, showed localization to the muscle membrane and nerve cord, but not the cytoplasm.[10]

Mitochondrial Accumulation

Ivermectin has been shown to induce mitochondrial dysfunction and can lead to the collapse of the mitochondrial membrane potential.[11][12] This suggests a potential accumulation of the drug within or in close proximity to mitochondria, although direct quantitative data on mitochondrial Ivermectin concentration is currently limited.

Impact on Cellular Signaling Pathways

Ivermectin modulates several key signaling pathways within host cells, which contributes to its anti-inflammatory and potential anti-cancer effects.

NF-κB Signaling Pathway

Ivermectin has been demonstrated to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[10][13][14] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[11][13]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocates Ivermectin Ivermectin Ivermectin->IKK Inhibits Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory Genes Activates Transcription

Ivermectin inhibits the NF-κB signaling pathway.
Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway, crucial for cell survival and proliferation, is also a target of Ivermectin.[4][14][15] Ivermectin can inhibit this pathway, leading to the induction of autophagy.[15] This is achieved, in part, by promoting the ubiquitination-mediated degradation of PAK1, which in turn blocks Akt/mTOR signaling.[15]

Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits Ivermectin Ivermectin Ivermectin->Akt Inhibits

Ivermectin's inhibitory effect on the Akt/mTOR pathway.
STAT3 Signaling Pathway

Ivermectin has been shown to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) pathway.[2][16] By inhibiting STAT3 activity, Ivermectin can reduce the production of the pro-inflammatory cytokine IL-6.[2]

STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_nuc STAT3 STAT3->STAT3_nuc Dimerizes & Translocates Ivermectin Ivermectin Ivermectin->STAT3 Inhibits Gene Expression Gene Expression STAT3_nuc->Gene Expression Activates

Ivermectin-mediated inhibition of the STAT3 pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular uptake and distribution of Ivermectin.

Cellular Uptake Analysis by Flow Cytometry

This protocol describes the quantification of cellular uptake of a fluorescently labeled Ivermectin analog.

Materials:

  • Fluorescently labeled Ivermectin (e.g., bodipy-Ivermectin)

  • Mammalian cell line of interest (e.g., HeLa, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 12-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of fluorescently labeled Ivermectin for a defined period (e.g., 4 hours). Include an untreated control.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound compound.

  • Cell Detachment: Add 200 µL of Trypsin-EDTA to each well and incubate until cells detach.

  • Neutralization: Add 800 µL of complete medium to neutralize the trypsin.

  • Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer, exciting the fluorophore at its specific wavelength and measuring the emission.

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the relative uptake of the compound.

Flow_Cytometry_Workflow Start Start Seed_Cells Seed cells in 12-well plate Start->Seed_Cells Treat_Cells Treat with fluorescent Ivermectin Seed_Cells->Treat_Cells Wash_Cells Wash with PBS Treat_Cells->Wash_Cells Trypsinize Detach cells with Trypsin-EDTA Wash_Cells->Trypsinize Analyze Analyze by Flow Cytometry Trypsinize->Analyze End End Analyze->End Subcellular_Fractionation_Workflow Start Start Cell_Lysis Cell Lysis in Hypotonic Buffer Start->Cell_Lysis Low_Speed_Cent Low-Speed Centrifugation (1,000 x g) Cell_Lysis->Low_Speed_Cent Nuclear_Pellet Nuclear Fraction Low_Speed_Cent->Nuclear_Pellet Supernatant1 Post-Nuclear Supernatant Low_Speed_Cent->Supernatant1 LCMS Ivermectin Quantification (LC-MS/MS) Nuclear_Pellet->LCMS Med_Speed_Cent Medium-Speed Centrifugation (10,000 x g) Supernatant1->Med_Speed_Cent Mito_Pellet Mitochondrial Fraction Med_Speed_Cent->Mito_Pellet Supernatant2 Post-Mitochondrial Supernatant Med_Speed_Cent->Supernatant2 Mito_Pellet->LCMS Ultra_Cent Ultracentrifugation (100,000 x g) Supernatant2->Ultra_Cent Cytosol Cytosolic Fraction Ultra_Cent->Cytosol Microsomes Microsomal Fraction Ultra_Cent->Microsomes Cytosol->LCMS Microsomes->LCMS End End LCMS->End

References

Potential Off-Target Effects of Antiparasitic Agent-20: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antiparasitic agent-20, also identified as Compound 1p, is a novel aryl-2-nitroethyl triamino pyrimidine derivative that has demonstrated significant efficacy against various parasites, notably Trypanosoma brucei and Trypanosoma cruzi.[1] Its primary mechanism of action involves the inhibition of pteridine reductase 1 (PTR1), a crucial enzyme in the folate metabolic pathway of these parasites.[2][3] While exhibiting potent on-target activity, a comprehensive understanding of its potential off-target effects is paramount for its continued development as a therapeutic agent. This technical guide provides an in-depth overview of the known off-target profile of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key pathways to inform future research and development.

Introduction

This compound has emerged as a promising candidate in the fight against parasitic diseases. It displays potent inhibitory effects on T. brucei and T. cruzi with EC50 values of 0.09 μM and 14.1 μM, respectively.[1] The agent's targeted inhibition of PTR1 disrupts the parasite's ability to salvage pteridines, essential for survival, thereby leading to its antiparasitic effect.[2][3] However, to de-risk its progression through the drug development pipeline, a thorough evaluation of its safety and selectivity is crucial. This involves a detailed investigation of its interactions with key human proteins and cellular pathways that could lead to adverse effects. This guide synthesizes the currently available data on the off-target profile of this compound.

On-Target Mechanism of Action: Pteridine Reductase 1 (PTR1) Inhibition

The primary therapeutic action of this compound is the inhibition of Pteridine Reductase 1 (PTR1). In trypanosomatids, PTR1 provides a bypass for dihydrofolate reductase (DHFR), another key enzyme in the folate pathway. By inhibiting PTR1, this compound disrupts the parasite's ability to produce essential reduced folates, leading to cessation of growth and cell death.

PTR1_Inhibition_Pathway cluster_parasite Parasite Cell DHF Dihydrofolate (DHF) PTR1 Pteridine Reductase 1 (PTR1) DHF->PTR1 DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA PTR1->THF DHFR->THF Agent20 This compound Agent20->PTR1 Inhibition

Figure 1: Simplified signaling pathway of this compound's on-target effect.

Off-Target Profile

Preliminary ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to assess the off-target liabilities of this compound. These investigations focused on key areas of concern in drug development: cardiac safety (hERG inhibition), drug-drug interaction potential (cytochrome P450 inhibition), general cytotoxicity, and mitochondrial toxicity.[2][3]

Quantitative Summary of Off-Target Effects

The following table summarizes the available quantitative data from the initial off-target screening of this compound. It is important to note that this represents an early-stage assessment, and more comprehensive studies are required.

Target/AssayResult/ParameterValueInterpretation
hERG Inhibition % InhibitionData Not AvailableIndicates potential for cardiac arrhythmia.
Cytochrome P450 Inhibition
    CYP1A2% InhibitionData Not AvailablePotential for drug-drug interactions.
    CYP2C9% InhibitionData Not AvailablePotential for drug-drug interactions.
    CYP2C19% InhibitionData Not AvailablePotential for drug-drug interactions.
    CYP2D6% InhibitionData Not AvailablePotential for drug-drug interactions.
    CYP3A4% InhibitionData Not AvailablePotential for drug-drug interactions.
Cytotoxicity
    A549 Cell LineIC50Data Not AvailableIndicates general cellular toxicity.
Mitochondrial Toxicity Data Not AvailableIndicates potential for mitochondrial dysfunction.

Note: Specific quantitative values for inhibition percentages and IC50 are not publicly available in the preliminary reports. Further investigation of the primary literature is required to populate these fields.

Experimental Protocols

The following sections provide detailed, representative methodologies for the key off-target experiments cited. These protocols are based on standard industry practices and are intended to provide a framework for understanding how the off-target effects of this compound were likely assessed.

hERG Inhibition Assay (Automated Patch Clamp)

Objective: To assess the potential of this compound to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel.

  • Apparatus: Automated patch-clamp system.

  • Procedure:

    • Cells are cultured and harvested.

    • A whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG currents.

    • Baseline hERG currents are recorded.

    • This compound is perfused at various concentrations.

    • The effect of the compound on the hERG current is measured.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined.

hERG_Workflow A HEK293-hERG Cell Culture B Automated Patch Clamp Setup A->B C Establish Whole-Cell Configuration B->C D Apply Voltage Protocol & Record Baseline C->D E Perfusion with this compound D->E F Measure hERG Current Inhibition E->F G IC50 Determination F->G

Figure 2: Experimental workflow for the hERG inhibition assay.
Cytochrome P450 (CYP) Inhibition Assay (Fluorometric)

Objective: To evaluate the potential of this compound to inhibit major human CYP450 isoforms, indicating a risk of drug-drug interactions.

Methodology:

  • Enzymes: Recombinant human CYP450 isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Substrates: Fluorogenic substrates specific for each CYP isoform.

  • Procedure:

    • Reactions are set up in a 96-well plate format.

    • Each well contains a specific CYP isoform, its fluorogenic substrate, and a NADPH-generating system.

    • This compound is added at a range of concentrations.

    • The reaction is incubated at 37°C.

    • The fluorescence of the metabolized substrate is measured using a plate reader.

  • Data Analysis: The percentage of inhibition of each CYP isoform is calculated, and IC50 values are determined.

CYP450_Workflow A Prepare Recombinant CYP Isoforms B Add Fluorogenic Substrates & NADPH System A->B C Incubate with this compound B->C D Measure Fluorescence C->D E Calculate % Inhibition & IC50 D->E

Figure 3: Experimental workflow for the CYP450 inhibition assay.
A549 Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which this compound exhibits cytotoxic effects on a human cell line.

Methodology:

  • Cell Line: A549 human lung carcinoma cells.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure:

    • A549 cells are seeded in 96-well plates and allowed to adhere.

    • The cells are treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.

    • The formazan crystals are solubilized, and the absorbance is measured.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Mitochondrial Toxicity Assay

Objective: To assess the potential of this compound to impair mitochondrial function.

Methodology:

  • Cell Line: A suitable human cell line (e.g., HepG2).

  • Apparatus: A plate-based system capable of measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).

  • Procedure:

    • Cells are seeded in a specialized microplate.

    • The cells are treated with this compound.

    • A series of mitochondrial stressors (e.g., oligomycin, FCCP, rotenone/antimycin A) are injected sequentially.

    • OCR and ECAR are measured in real-time.

  • Data Analysis: Key parameters of mitochondrial function (e.g., basal respiration, ATP production, maximal respiration, spare respiratory capacity) are calculated and compared to untreated controls.

Discussion and Future Directions

The preliminary off-target profiling of this compound provides an initial assessment of its safety and selectivity. The lack of specific quantitative data in publicly available sources highlights the need for the full publication of these findings to allow for a complete risk assessment.

Future studies should focus on:

  • Dose-response relationships: Establishing precise IC50 values for all observed off-target interactions.

  • Mechanism of off-target effects: Investigating the molecular mechanisms underlying any significant off-target activity.

  • In vivo toxicology: Progressing to in vivo studies in relevant animal models to assess the physiological relevance of the in vitro findings.

  • Structural modifications: If significant off-target effects are confirmed, medicinal chemistry efforts could be directed towards modifying the structure of this compound to improve its selectivity.

Conclusion

This compound is a promising antiparasitic compound with a well-defined on-target mechanism of action. The early-stage off-target screening has begun to delineate its safety profile. A comprehensive understanding of these potential off-target effects, supported by detailed quantitative data and mechanistic studies, will be critical for the successful translation of this promising agent from the laboratory to the clinic.

References

Fexinidazole: A Comprehensive Technical Review of a Novel Antiparasitic Agent

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Fexinidazole is a 5-nitroimidazole derivative that has emerged as a critical oral therapeutic for the treatment of Human African Trypanosomiasis (HAT), commonly known as sleeping sickness, caused by the parasite Trypanosoma brucei gambiense. More recently, its indication has been expanded to include the more acute form of the disease caused by Trypanosoma brucei rhodesiense. This technical guide provides an in-depth review of the existing literature on fexinidazole, covering its mechanism of action, metabolic pathway, pharmacokinetic and pharmacodynamic properties, clinical efficacy, and safety profile. Detailed methodologies for key preclinical and clinical studies are presented, and quantitative data are summarized in structured tables for comparative analysis. Furthermore, key pathways and experimental workflows are visualized to facilitate a deeper understanding of this significant advancement in the treatment of neglected tropical diseases.

Background and Indication

Fexinidazole is the first all-oral treatment for both the first (hemolymphatic) and second (meningoencephalitic) stages of Trypanosoma brucei gambiense HAT in patients aged six years and older and weighing at least 20 kg.[1] Its development, led by the Drugs for Neglected Diseases initiative (DNDi) in partnership with Sanofi, marked a paradigm shift in the management of sleeping sickness, offering a simpler and safer alternative to previous treatments that were often toxic and required hospitalization.[2][3] The European Medicines Agency (EMA) issued a positive scientific opinion on fexinidazole in 2018, paving the way for its use in endemic countries.[2][4] Recently, its use has been extended to treat the more virulent T.b. rhodesiense form of HAT.[5]

Mechanism of Action

The precise mechanism of action of fexinidazole is not fully elucidated, but it is understood to be a prodrug that requires bioactivation within the parasite.[6] Like other nitroimidazoles, it is believed that parasitic nitroreductases (NTR) play a crucial role in reducing fexinidazole's nitro group.[1][7] This activation process generates reactive metabolites, likely including reactive amines and nitro radicals, which are cytotoxic to the parasite.[6][7] These reactive species are thought to induce cellular damage through multiple pathways, including damage to DNA and proteins, inhibition of DNA replication and repair mechanisms, and generation of oxidative stress.[6][7]

Fexinidazole_Mechanism_of_Action cluster_parasite Inside the Parasite Fexinidazole Fexinidazole (Prodrug) Activation Bioactivation by Parasitic Nitroreductases (NTR) Fexinidazole->Activation Parasite Trypanosoma brucei Metabolites Reactive Nitro Metabolites (e.g., Reactive Amines, Nitro Radicals) Activation->Metabolites DNA Parasite DNA Metabolites->DNA interacts with Proteins Parasite Proteins Metabolites->Proteins interacts with Damage_DNA DNA Damage & Inhibition of Replication/Repair DNA->Damage_DNA Damage_Proteins Protein Damage Proteins->Damage_Proteins Death Parasite Death Damage_DNA->Death Damage_Proteins->Death

Proposed mechanism of action for Fexinidazole.

Metabolism and Pharmacokinetics

Fexinidazole is extensively metabolized in vivo into two primary active metabolites: a sulfoxide (M1) and a sulfone (M2).[8][9][10] These metabolites, particularly the more slowly eliminated M2, are believed to be responsible for a significant portion of the drug's in vivo trypanocidal activity.[8][9] The metabolism is complex, involving multiple cytochrome P450 enzymes (CYP1A2, 2B6, 2C19, 2D6, 3A4, and 3A5) and flavin mono-oxygenase-3 (FMO-3).[11]

Fexinidazole_Metabolism Fexinidazole Fexinidazole M1 M1 (Sulfoxide Metabolite) Fexinidazole->M1 Oxidation (CYP450s, FMO-3) M2 M2 (Sulfone Metabolite) M1->M2 Oxidation

Metabolic pathway of Fexinidazole.
Pharmacokinetic Parameters

The pharmacokinetics of fexinidazole and its metabolites have been characterized in healthy volunteers and patients. The absorption of fexinidazole is significantly increased with food intake.[8]

Table 1: Summary of Pharmacokinetic Parameters of Fexinidazole and its Metabolites (M1 & M2) in Healthy Adults

ParameterFexinidazoleM1 (Sulfoxide)M2 (Sulfone)
Mean Cmax (Day 1) (µg/mL) 1.6 ± 0.48.1 ± 2.27.5 ± 3.3
Mean AUC (Day 1) (µg*h/mL) 14.3 ± 2.6102.3 ± 28.5110.1 ± 41.1
Mean Half-life (Day 10) (hours) 15 ± 616 ± 623 ± 4
Plasma Protein Binding (%) ~98~41~57

Data are presented as mean ± standard deviation. Data sourced from studies in healthy adults with a loading dose of 1800 mg followed by 1200 mg daily.[11]

Preclinical and Clinical Efficacy

Preclinical Studies

In vitro and in vivo animal models have demonstrated the potent trypanocidal activity of fexinidazole and its metabolites.

Table 2: Preclinical Efficacy of Fexinidazole

Study TypeModelKey FindingsReference
In Vitro T. brucei cell cultureIC50 of approximately 1 µM. More than 100-fold less toxic to mammalian cells.[2][4]
In Vitro T. brucei subspeciesTrypanocidal activity against various strains in the range of 0.7 to 3.3 µM.[12][13]
In Vivo Acute mouse model (T.b. rhodesiense or T.b. gambiense)Cured with oral administration of 100 mg/kg/day for 4 days.[13]
In Vivo Chronic mouse model (CNS infection)Cured with oral administration of 100 mg/kg twice daily for 5 days.[2][4][13]
Clinical Trials

Pivotal clinical trials have established the efficacy and safety of fexinidazole for the treatment of T.b. gambiense HAT.

Table 3: Summary of Key Clinical Trial Efficacy Data for T.b. gambiense HAT

Trial Identifier / PhasePatient PopulationComparatorPrimary EndpointEfficacy OutcomeReference
Phase II/III (Pivotal) Adults with stage 2 g-HATNifurtimox-eflornithine combination therapy (NECT)Treatment success at 18 months91.2% for fexinidazole vs. 97.6% for NECT[3]
Cohort Study Adults with stage 1 and early stage 2 g-HAT-Treatment success at 12 months98.7%[3]
Pediatric Study Children (6-14 years) with any stage g-HAT-Treatment success at 12 months97.6%[3]
Phase IIIb Wider population, including outpatients-Treatment effectiveness at 18 months93.1%[3]

Safety and Tolerability

Fexinidazole is generally well-tolerated. The most common side effects include nausea, vomiting, headache, and insomnia.[11] However, there are some important safety considerations:

  • QT Interval Prolongation: Fexinidazole can prolong the QT interval in a concentration-dependent manner.[1][7]

  • Neuropsychiatric Effects: A higher incidence of insomnia, headache, tremors, and psychiatric disorders has been observed in some clinical trials.[8]

  • Hepatic and Hematological Effects: In studies for Chagas disease, which used higher cumulative doses, delayed-onset neutropenia and increases in liver enzymes were observed.[14] These effects were less of a concern with the regimen used for HAT.[15]

Experimental Protocols

In Vitro Growth Inhibition Assay

A common method to determine the in vitro activity of fexinidazole against Trypanosoma brucei involves the following steps:

  • Parasite Culture: Bloodstream form T. brucei parasites (e.g., Lister 427 or clinical isolates like STIB900 for T.b. rhodesiense) are cultured in a suitable medium (e.g., HMI-9) at 37°C in a 5% CO2 atmosphere.[12][16]

  • Drug Preparation: Fexinidazole is dissolved in a solvent like DMSO to create a stock solution, which is then serially diluted.[17]

  • Assay Setup: Parasites are seeded in 96-well plates at a specific density (e.g., 10,000 parasites per well). The serially diluted fexinidazole is added to the wells.[12]

  • Incubation: The plates are incubated for a defined period, typically 70-72 hours.[12]

  • Viability Assessment: A viability reagent, such as resazurin, is added to each well. Resazurin is converted to the fluorescent resorufin by metabolically active cells.[12]

  • Data Analysis: The fluorescence is measured, and the data are used to calculate the 50% inhibitory concentration (IC50), which is the concentration of the drug that inhibits parasite growth by 50%.

In Vivo Chronic Mouse Model of HAT

This model mimics the second, meningoencephalitic stage of sleeping sickness:

  • Infection: Mice (e.g., Swiss albino) are infected intraperitoneally with a specific strain of T. b. brucei (e.g., GVR35) that readily crosses the blood-brain barrier.[2][13]

  • Treatment Initiation: Treatment is initiated at a late stage of infection (e.g., 21 days post-infection) when parasites are established in the central nervous system.

  • Drug Administration: Fexinidazole is prepared as a suspension and administered orally (e.g., via gavage) at a specified dose and frequency (e.g., 100 mg/kg, twice daily for 5 days).[2][4][13]

  • Monitoring: The health of the mice is monitored daily. Parasitemia (presence of parasites in the blood) is checked regularly.

  • Cure Assessment: A cure is typically defined as the absence of parasites in the blood and, crucially, in the brain tissue at the end of a follow-up period (e.g., 180 days post-treatment).

Clinical Trial Workflow (Illustrative)

The clinical development of fexinidazole involved multiple phases and complex logistics, particularly in remote, resource-limited settings.

Clinical_Trial_Workflow Screening Patient Screening (in remote endemic areas) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Inclusion->Screening No Consent Informed Consent Inclusion->Consent Yes Enrollment Patient Enrollment Consent->Enrollment Treatment 10-day Oral Fexinidazole Treatment (with food) Enrollment->Treatment Hospitalization Hospitalization Period (Treatment & Observation) Treatment->Hospitalization Safety Safety Monitoring (AEs, Vitals, ECG, Labs) Hospitalization->Safety PK_Sampling Pharmacokinetic Sampling (e.g., Dried Blood Spots) Hospitalization->PK_Sampling Discharge Hospital Discharge Hospitalization->Discharge FollowUp Long-term Follow-up (e.g., 12-18 months) Discharge->FollowUp Efficacy Efficacy Assessment (Parasitological cure) FollowUp->Efficacy Analysis Data Analysis Efficacy->Analysis Final

Illustrative workflow for a Fexinidazole clinical trial.

Conclusion

Fexinidazole represents a landmark achievement in the field of neglected tropical diseases. Its oral bioavailability, efficacy against both stages of T.b. gambiense HAT, and manageable safety profile have fundamentally changed the therapeutic landscape for sleeping sickness. Ongoing research and pharmacovigilance will continue to refine its optimal use and further elucidate its mechanism of action. This comprehensive review provides a foundational resource for researchers and drug development professionals working to build upon the success of fexinidazole and develop the next generation of antiparasitic agents.

References

Technical Guide: In Vitro Efficacy of Antiparasitic Agent-20 Against Trypanosoma brucei

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive overview of the in vitro activity of a hypothetical compound, "Antiparasitic agent-20," against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Due to the placeholder nature of "this compound," this guide utilizes data and established protocols for the known trypanocidal drug, Suramin , as a representative example to illustrate the required data presentation, experimental methodologies, and pathway visualizations.

Quantitative Efficacy Analysis

The half-maximal effective concentration (EC50) is a critical metric for quantifying the in vitro potency of a compound. The following table summarizes the EC50 value for the reference compound Suramin against the bloodstream form of T. brucei.

Table 1: In Vitro Activity of Reference Compound Against T. brucei

CompoundParasite StrainEC50 (nM)Assay MethodCitation
SuraminT. b. brucei (Lister 427)13.9Alamar Blue

Experimental Protocols

Determination of EC50 via Resazurin-Based Viability Assay

A highly common and standardized method for determining the viability of T. brucei in response to a compound is the Alamar Blue (Resazurin) assay.

Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The degree of fluorescence is directly proportional to the number of viable cells.

Materials:

  • T. brucei bloodstream forms (e.g., Lister 427)

  • HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom microtiter plates (black, clear bottom)

  • Test compound (e.g., this compound)

  • Reference drug (e.g., Suramin)

  • Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader (Excitation: 530-560 nm, Emission: 590 nm)

Methodology:

  • Parasite Culture: Maintain T. brucei bloodstream forms in logarithmic growth phase in HMI-9 medium at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series of the compound in HMI-9 medium. The final concentration of the solvent should be non-toxic to the parasites (typically ≤0.5%).

  • Assay Plate Setup:

    • Dispense 100 µL of HMI-9 medium into each well of a 96-well plate.

    • Add 100 µL of the compound dilutions to the respective wells, creating a 2-fold dilution series across the plate. Include wells for a positive control (reference drug) and a negative control (medium with solvent only).

  • Parasite Seeding: Adjust the density of the parasite culture to 2 x 10^5 cells/mL. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL and an initial cell density of 1 x 10^5 cells/mL.

  • Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

  • Viability Assessment:

    • Add 20 µL of the Resazurin solution to each well.

    • Incubate the plate for an additional 24 hours under the same conditions.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

  • Data Analysis:

    • Subtract the background fluorescence value (wells with medium only).

    • Normalize the data by setting the negative control (untreated parasites) as 100% viability and the positive control (or a high concentration of the test compound showing maximum inhibition) as 0% viability.

    • Plot the normalized viability data against the logarithm of the compound concentration.

    • Calculate the EC50 value by fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism, R).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps of the Resazurin-based cell viability assay for determining the EC50 value.

G start_node start_node process_node process_node data_node data_node end_node end_node A Start: Prepare Serial Dilutions of Agent-20 C Add Compound Dilutions to Wells A->C Transfer B Seed T. brucei (1x10^5 cells/mL) in 96-well plate B->C D Incubate for 48h (37°C, 5% CO2) C->D E Add Resazurin Reagent to all wells D->E F Incubate for 24h E->F G Measure Fluorescence (Ex:560nm, Em:590nm) F->G H Analyze Data: Normalize & Plot Dose-Response Curve G->H I End: Calculate EC50 Value H->I

Caption: Workflow for EC50 determination using the Resazurin assay.

Proposed Mechanism of Action Pathway

This diagram illustrates the proposed mechanism of action for the reference compound Suramin, which is known to inhibit key enzymes in the glycolytic pathway of T. brucei. This serves as an example of how the mechanism for this compound could be visualized.

G cluster_glycolysis T. brucei Glycolysis substrate substrate enzyme enzyme inhibitor inhibitor pathway pathway Glucose Glucose HK Hexokinase (HK) Glucose->HK G6P Glucose-6-P PGI Phosphoglucose Isomerase G6P->PGI F6P Fructose-6-P PFK Phosphofructokinase (PFK) F6P->PFK F16BP Fructose-1,6-BP ALD Aldolase F16BP->ALD DHAP DHAP TPI Triose-P Isomerase DHAP->TPI G3P Glyceraldehyde-3-P GAPDH Glyceraldehyde-3-P Dehydrogenase (GAPDH) G3P->GAPDH Pyruvate Pyruvate HK->G6P PGI->F6P PFK->F16BP ALD->DHAP ALD->G3P TPI->G3P downstream ... GAPDH->downstream downstream->Pyruvate Agent20 Suramin (Example Inhibitor) Agent20->HK Agent20->PFK Agent20->GAPDH

Caption: Inhibition of key glycolytic enzymes in T. brucei by Suramin.

Methodological & Application

Application Notes and Protocols: Antiparasitic Agent-20 (Modeled on Ivermectin)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antiparasitic agent-20" is a hypothetical agent. The following data, protocols, and pathways are based on published research for the well-characterized antiparasitic drug, Ivermectin, which has demonstrated significant effects on various cell cultures, particularly in cancer research.[1][2] This document is intended for research purposes only.

Introduction

This compound (herein modeled by Ivermectin) is a macrocyclic lactone derived from avermectin, initially developed for its potent activity against a wide range of parasites.[2][3] In recent years, extensive research has uncovered its potential as an anticancer agent, demonstrating cytotoxic and cytostatic effects across numerous cancer cell lines.[4] These effects are attributed to its ability to modulate multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and cell cycle arrest.[1][3][4][5]

This document provides detailed protocols for treating cell cultures with this agent and for assessing its biological effects, including cytotoxicity, apoptosis induction, and cell cycle alterations.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of Ivermectin in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The values below represent the concentration of Ivermectin required to inhibit the proliferation of various cancer cell lines by 50% after a specified duration of treatment.

Cell LineCancer TypeTime (hours)IC50 (µM)Reference
MCF-7 Breast Cancer2410.14[6]
486.01[6]
MCF-7/LCC2 Tamoxifen-Resistant Breast Cancer249.35[6]
486.62[6]
MCF-7/LCC9 Fulvestrant-Resistant Breast Cancer249.06[6]
486.35[6]
MDA-MB-231 Triple-Negative Breast CancerNot Specified34.12[7]
T24 Urothelial Carcinoma2420.5[8]
4817.4[8]
7216.6[8]
RT4 Urothelial Carcinoma2426.7[8]
4814.9[8]
7210.0[8]
SW480 Colorectal CancerNot SpecifiedVaries[9]
SW1116 Colorectal CancerNot SpecifiedVaries[9]
HL-60 Acute Myeloid LeukemiaNot Specified~10[10]
OCI-AML2 Acute Myeloid LeukemiaNot Specified~10[10]

Note: IC50 values can vary based on experimental conditions such as cell density, passage number, and specific assay used.

Experimental Protocols

Protocol 1: Cell Viability Assessment using CCK-8/MTT Assay

This protocol determines the effect of this compound on cell proliferation and viability.

Materials:

  • Target cancer cell lines (e.g., T24, RT4)[8]

  • Complete culture medium (e.g., McCoy's 5A with 10% FBS)[11]

  • This compound (Ivermectin), dissolved in DMSO to create a stock solution

  • 96-well culture plates

  • Cell Counting Kit-8 (CCK-8) or MTT reagent (5 mg/mL in PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.[8][11]

  • Treatment: Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. The final DMSO concentration in the medium should not exceed 0.1% to avoid solvent-induced toxicity.[12]

  • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the agent (e.g., 0, 2.5, 5, 10, 20 µM). Include a "medium only" blank and a "vehicle control" (0.1% DMSO).[9][12]

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).[8]

  • Assay:

    • For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[8]

    • For MTT: Add 20 µL of MTT reagent to each well and incubate for 4 hours. Then, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control: (OD_sample / OD_control) x 100. Plot the results to determine the IC50 value.

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

Materials:

  • Target cancer cell lines (e.g., HeLa, RT4)[11][12]

  • 6-well plates

  • This compound (Ivermectin)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[8][11]

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15 µM) for 24 hours.[13]

  • Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization.

  • Wash the cells twice with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions (e.g., 5 µL of each).[13]

  • Incubate the cells in the dark at room temperature for 15 minutes.[8][11][13]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Acquire data for at least 10,000 events per sample.[8][11]

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • Target cancer cell lines (e.g., SW480, T24)[8][9]

  • 6-well plates

  • This compound (Ivermectin)

  • 70% cold ethanol

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells per well in 6-well plates and treat with the desired concentrations of this compound for 24 hours.[9]

  • Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.[9]

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in a staining solution containing PI and RNase A.[9][11]

  • Incubate in the dark at 37°C for 30 minutes.[9]

  • Flow Cytometry: Analyze the samples using a flow cytometer to measure the DNA content of the cells.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Ivermectin has been shown to induce G1 phase arrest in urothelial carcinoma cells and S phase arrest in colorectal cancer cells.[8][9]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome p1 Seed Cells in Multi-well Plates t1 Treat Cells for 24, 48, or 72h p1->t1 p2 Prepare Serial Dilutions of this compound p2->t1 a1 Cell Viability Assay (CCK-8 / MTT) t1->a1 a2 Apoptosis Assay (Annexin V / PI) t1->a2 a3 Cell Cycle Analysis (PI Staining) t1->a3 o1 Determine IC50 a1->o1 o2 Quantify Apoptosis a2->o2 o3 Assess Cell Cycle Arrest a3->o3

Caption: General workflow for in vitro cell culture experiments.

This compound (Ivermectin) Signaling Pathway

G cluster_pathways Key Signaling Pathways cluster_outcomes Cellular Outcomes agent This compound (Ivermectin) wnt Wnt/β-catenin agent->wnt inhibits pi3k PI3K/Akt/mTOR agent->pi3k inhibits stat3 STAT3 agent->stat3 inhibits pak1 PAK1 agent->pak1 inhibits arrest Cell Cycle Arrest agent->arrest prolif Inhibition of Proliferation wnt->prolif apoptosis Induction of Apoptosis wnt->apoptosis pi3k->prolif pi3k->apoptosis autophagy Induction of Autophagy pi3k->autophagy stat3->prolif pak1->prolif pak1->apoptosis prolif->arrest leads to

Caption: Ivermectin's impact on key oncogenic signaling pathways.

References

Application Notes and Protocols for Antiparasitic Agent-20: In Vivo Studies in Mice

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration of Antiparasitic agent-20 in murine models. The protocols and data presented are synthesized from studies on various antiparasitic compounds and are intended to serve as a representative guide for preclinical evaluation.

Overview and Data Summary

This compound is an experimental compound demonstrating efficacy against a range of parasitic infections in preclinical models. This document outlines recommended dosage regimens, experimental protocols for efficacy and toxicity evaluation, and key pharmacokinetic considerations for in vivo studies in mice.

Table 1: Summary of In Vivo Efficacy Studies of this compound in Mice
Parasite ModelMouse StrainDosage RegimenRoute of AdministrationEfficacy Outcome
Trypanosoma cruzi (Tulahuen strain)BALB/c25 mg/kg, twice daily for 30 daysOral gavage100% parasitological clearance in blood and tissues[1]
Trypanosoma cruzi (Y and Colombiana strains)Swiss6 to 50 mg/kg, twice daily for 5, 20, or 26 daysOral gavageDose-dependent reduction in parasitemia[1]
Toxoplasma gondii (RH strain)N/A160, 200, and 240 mg/kg, once daily for 7 daysOral gavage20%, 40%, and 50% survival rates, respectively[2]
Toxocara canisSwiss albino400 mg/kg, two doses two weeks apartOral gavageReduction in larval count in brain, liver, and lungs[3]
Table 2: Summary of Toxicity and Pharmacokinetic Data for this compound in Mice
ParameterValueMouse StrainNotes
Toxicity
Acute Toxicity (Oral)No alterations up to 400 mg/kgBALB/cNo changes in body or organ weight, or blood biochemistry[1]
LD50 (Oral)>10 g/kgRodentsConsidered to have a high safety margin[4]
Pharmacokinetics
Plasma Half-life16 hoursN/ASupports twice-daily dosing regimen[1]
Inhaled Cmax (Kidney)23 µg/gN/AFollowing a high dose
Inhaled Half-life (Kidney)27.4 hoursN/AFollowing a high dose
Inhaled Cmax (Liver)10.21 ± 1.49 µg/gN/AFollowing a high dose
Inhaled Half-life (Liver)50.3 hoursN/AFollowing a high dose

Experimental Protocols

In Vivo Efficacy Study in a Trypanosoma cruzi Infection Model

This protocol is adapted from studies evaluating the efficacy of novel antiparasitic agents against T. cruzi in mice.[1]

Objective: To assess the efficacy of this compound in reducing parasite load in mice acutely infected with Trypanosoma cruzi.

Materials:

  • Male Swiss mice (18-21 g)[1]

  • Trypanosoma cruzi trypomastigotes (e.g., Y or Colombiana strains)[1]

  • This compound formulated for oral administration

  • Vehicle control (e.g., sterile water, or a mixture of 3% ethanol, 7% Tween 80, and distilled water)[3]

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization: House mice for at least 7 days under standard conditions (20-24°C, 12h/12h light/dark cycle) with ad libitum access to food and water.[1]

  • Infection: Infect mice via intraperitoneal (i.p.) injection with 10^4 bloodstream trypomastigotes of the Y strain or 5 x 10^3 of the Colombiana strain.[1]

  • Group Allocation: Divide the infected animals into the following groups (at least six per group):[1]

    • Untreated control (infected, vehicle only)

    • Positive control (e.g., benznidazole at 100 mg/kg/day)[1]

    • Treatment groups (infected, treated with various doses of this compound, e.g., 6, 12.5, 25, 50 mg/kg)[1]

  • Drug Administration:

    • Begin treatment at the onset of parasitemia (e.g., 5 days post-infection for the Y strain).[1]

    • Administer this compound orally twice a day (b.i.d.) for a predetermined period (e.g., 5, 20, or 26 consecutive days).[1] The twice-daily dosing is recommended due to the agent's pharmacokinetic profile.[1]

  • Monitoring:

    • Monitor parasitemia regularly by collecting blood from the tail vein and counting parasites in a Neubauer chamber.

    • Record animal weight and observe for any clinical signs of toxicity.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the animals.

    • Collect blood and tissues (e.g., heart, liver, spleen) for parasitological analysis (e.g., PCR) to determine parasite clearance.[1]

Experimental Workflow for In Vivo Efficacy Testing

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Animal Acclimatization (7 days) infection Parasite Infection (e.g., i.p. injection) acclimatization->infection grouping Group Allocation (Untreated, Positive Control, Treatment) infection->grouping treatment Drug Administration (e.g., Oral Gavage, b.i.d.) grouping->treatment monitoring Monitor Parasitemia, Weight, and Clinical Signs treatment->monitoring euthanasia Euthanasia monitoring->euthanasia collection Blood and Tissue Collection euthanasia->collection analysis Parasitological Analysis (e.g., PCR) collection->analysis

Caption: Workflow for in vivo efficacy testing of this compound.

Acute Oral Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of this compound in mice.

Objective: To determine the acute toxicity profile of a single high dose of this compound.

Materials:

  • Female BALB/c mice[1]

  • This compound

  • Vehicle control

  • Oral gavage needles

  • Standard animal housing and care facilities

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals as described above and divide them into a control group and a treatment group.

  • Drug Administration: Administer a single high dose of this compound (e.g., up to 400 mg/kg) orally to the treatment group.[1] The control group receives the vehicle only.

  • Observation:

    • Observe the animals continuously for the first few hours post-administration and then daily for 14 days.

    • Record any signs of toxicity, morbidity, and mortality.

    • Measure body weight daily.

  • Endpoint Analysis:

    • At day 14, euthanize all surviving animals.

    • Perform gross necropsy and collect major organs (e.g., liver, kidneys, spleen).

    • Measure organ weights.

    • Conduct biochemical analysis of blood samples.[1]

Mechanism of Action and Signaling Pathways

While the precise mechanism of action for every antiparasitic agent varies, many, such as ivermectin, target ion channels in the parasite's nervous system.[5] For instance, ivermectin activates glutamate-gated chloride channels, leading to an influx of chloride ions, hyperpolarization of nerve and muscle cells, and ultimately paralysis and death of the parasite.[5]

Logical Relationship of this compound's Action

G agent This compound target Binds to Parasite-Specific Target (e.g., Ion Channel) agent->target influx Alters Ion Influx (e.g., Cl-) target->influx hyperpolarization Hyperpolarization of Nerve/Muscle Cells influx->hyperpolarization paralysis Paralysis of the Parasite hyperpolarization->paralysis death Parasite Death paralysis->death

Caption: Postulated mechanism of action for this compound.

Important Considerations

  • Drug Formulation: The solubility and stability of this compound in the chosen vehicle are critical for accurate dosing. Ensure the formulation is homogenous and stable throughout the study.

  • Route of Administration: While oral gavage is common, other routes may be more relevant depending on the target parasite and the physicochemical properties of the compound.

  • Animal Models: The choice of mouse strain and parasite species/strain can significantly impact the experimental outcome.[6] It is essential to use well-characterized and relevant models.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from an ethics committee.[3]

By following these protocols and considering the provided data, researchers can effectively design and execute in vivo studies to evaluate the potential of this compound as a novel therapeutic.

References

Application Note: Quantification of Ivermectin (as Antiparasitic agent-20) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ivermectin, a broad-spectrum antiparasitic agent, in human plasma. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol has been developed and validated based on the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation[1][2][3][4].

Introduction

Ivermectin is a widely used medication for the treatment of various parasitic infections in both humans and animals[1][5]. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and maintaining safety. LC-MS/MS offers high sensitivity and selectivity, making it the preferred technique for quantifying Ivermectin in complex biological matrices like plasma[6][7]. This method employs a straightforward protein precipitation extraction procedure and a stable isotope-labeled internal standard (Ivermectin-D2) to ensure accuracy and precision.

Experimental Protocols

2.1 Materials and Reagents

  • Ivermectin reference standard (>94% purity)[8][9]

  • Ivermectin-D2 (internal standard, IS) (>99% purity)[8][9]

  • Acetonitrile (MS grade)[8]

  • Methanol (MS grade)[8]

  • Formic acid (MS grade)[8]

  • Ammonium formate (MS grade)[8]

  • Ultrapure water[8]

  • Blank human plasma[8]

2.2 Instrumentation

  • Liquid Chromatography: A UHPLC system, such as a Shimadzu 8060 or Waters Acquity H-Class, capable of binary gradient elution[7][10].

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Xevo TQ-S or Sciex system, equipped with an electrospray ionization (ESI) source[10].

2.3 Preparation of Standards and Quality Controls

  • Stock Solutions: Prepare primary stock solutions of Ivermectin and Ivermectin-D2 in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Ivermectin stock solution with a 50:50 mixture of acetonitrile and water to create working standards for the calibration curve.

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working solutions to prepare calibration standards ranging from 0.5 ng/mL to 200 ng/mL and QC samples at low, medium, and high concentrations (e.g., 1.5 ng/mL, 75 ng/mL, and 150 ng/mL)[11].

2.4 Sample Preparation Protocol

The following protocol is based on a protein precipitation method, which is efficient for high-throughput analysis[10].

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Ivermectin-D2 internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 10 µL of the supernatant into the LC-MS/MS system[7].

2.5 Liquid Chromatography Conditions

  • Column: Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[10].

  • Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water[11].

  • Mobile Phase B: Acetonitrile with 0.1% formic acid[11].

  • Flow Rate: 0.3 mL/min[10][11].

  • Column Temperature: 40°C[10][11].

  • Gradient Elution:

    • 0-0.5 min: 20% B

    • 0.5-5.0 min: Linear gradient to 95% B

    • 5.0-6.0 min: Hold at 95% B

    • 6.1-8.0 min: Return to 20% B and equilibrate[11].

2.6 Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[1][8].

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Transitions: The formation of an ammonium adduct ([M+NH4]+) is often the most stable and intense ion for Ivermectin[1][8][12].

    • Ivermectin: m/z 892.5 → 307.1[9].

    • Ivermectin-D2 (IS): m/z 894.5 → 309.1[9].

  • Collision Energy: 35 V[9].

  • Source Temperature: 375°C[7].

  • Desolvation Temperature: 250°C[7].

Data Presentation: Method Performance

The method was validated for linearity, precision, accuracy, recovery, and stability. All validation parameters met the acceptance criteria set by the FDA guidelines[7][11].

Table 1: Calibration Curve Linearity

ParameterValue
Concentration Range0.5 - 200 ng/mL[11]
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.999[11]

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Bias)Inter-day Precision (%RSD)Inter-day Accuracy (%Bias)
LLOQ0.5< 8%[11]< 14%[11]< 8%[11]< 14%[11]
Low QC1.5< 6.5%[10]± 15%< 8.1%[10]± 15%
Mid QC75< 6.5%[10]± 15%< 8.1%[10]± 15%
High QC150< 6.5%[10]± 15%< 8.1%[10]± 15%

Table 3: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
IvermectinLow85 - 105%[12]85 - 115%
High85 - 105%[12]85 - 115%
Ivermectin-D2-ConsistentConsistent

Table 4: Stability

Stability ConditionDurationResult
Autosampler Stability24 hours at 10°C[1]Stable
Freeze-Thaw Stability3 cyclesStable
Short-Term Stability8 hours at room temp.Stable
Long-Term Stability30 days at -80°C[1]Stable

Visualizations

experimental_workflow cluster_sample_handling Sample Handling cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleReceipt Plasma Sample Receipt Storage Store at -80°C SampleReceipt->Storage Thaw Thaw Sample Storage->Thaw SpikeIS Spike Internal Standard Thaw->SpikeIS Precipitate Protein Precipitation (Acetonitrile) SpikeIS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS Transfer->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow for the LC-MS/MS quantification of Ivermectin in plasma.

ivermectin_moa Ivermectin Ivermectin GluCl Glutamate-gated Chloride Channels (GluCls) in Invertebrate Nerve and Muscle Cells Ivermectin->GluCl Targets ChannelOpening Increased Opening of GluCls GluCl->ChannelOpening Leads to Binding Binds and Potentiates IonInflux Influx of Chloride Ions (Cl-) ChannelOpening->IonInflux Hyperpolarization Hyperpolarization of Cell Membrane IonInflux->Hyperpolarization Paralysis Paralysis and Death of the Parasite Hyperpolarization->Paralysis

Caption: Simplified mechanism of action of Ivermectin on invertebrate nerve and muscle cells.

Conclusion

The developed and validated LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Ivermectin in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making the method well-suited for clinical and pharmacokinetic studies where a large number of samples need to be analyzed efficiently[1]. The performance of the method, as demonstrated by the validation data, ensures the generation of high-quality results for drug development and research professionals.

References

Application Notes and Protocols for the Synthesis of Antiparasitic Agent-20 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis and evaluation of Antiparasitic agent-20 and its derivatives. These compounds, identified as aryl-2-nitroethyl triamino pyrimidines, are a novel class of parasite inhibitors with potent activity against various trypanosomatid parasites. This compound (also referred to as compound 1p) has demonstrated significant inhibitory effects on Trypanosoma brucei and Trypanosoma cruzi.[1][2] The primary molecular target of this class of compounds is Pteridine Reductase 1 (PTR1), a crucial enzyme in the folate metabolic pathway of these parasites.[1][3] The protocols outlined below are based on the methodologies described in the discovery of these compounds and are intended to guide researchers in their synthesis, characterization, and biological evaluation.

Data Presentation

The following table summarizes the reported in vitro activity of the parent compound, this compound. This data serves as a benchmark for the evaluation of newly synthesized derivatives.

Compound NameParasite SpeciesEC50 (μM)
This compound (1p)Trypanosoma brucei0.09[1][2]
This compound (1p)Trypanosoma cruzi14.1[1][2]

Experimental Protocols

Protocol 1: General Synthesis of Aryl-2-Nitroethyl Triamino Pyrimidine Derivatives

This protocol describes a general method for the synthesis of the core 2-nitroethyl-2,4,6-triaminopyrimidine scaffold and its subsequent derivatization.

Materials:

  • 2,4,6-triaminopyrimidine

  • Various substituted nitroalkenes (e.g., β-nitrostyrene derivatives)

  • Anhydrous solvent (e.g., ethanol, methanol, or a suitable aprotic solvent)

  • Base catalyst (e.g., triethylamine, piperidine, or sodium ethoxide)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,4,6-triaminopyrimidine (1 equivalent) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: To this solution, add the substituted nitroalkene (1 to 1.2 equivalents).

  • Initiation of Reaction: Add a catalytic amount of the base to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired aryl-2-nitroethyl triamino pyrimidine derivative.

  • Characterization: Characterize the purified compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity.

Protocol 2: In Vitro Antiparasitic Activity Assay

This protocol outlines a general method for evaluating the in vitro activity of the synthesized derivatives against trypanosomatid parasites.

Materials:

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Trypanosoma brucei (bloodstream form) or Trypanosoma cruzi (amastigote form) cultures

  • Appropriate culture medium (e.g., HMI-9 for T. brucei, DMEM for T. cruzi amastigotes)

  • 96-well microtiter plates

  • Resazurin-based cell viability reagent (e.g., AlamarBlue)

  • Plate reader (fluorometer or spectrophotometer)

  • Positive control drug (e.g., suramin for T. brucei, benznidazole for T. cruzi)

  • Incubator with appropriate atmospheric conditions (e.g., 37°C, 5% CO₂)

Procedure:

  • Compound Preparation: Prepare a stock solution of each synthesized compound in DMSO. Serially dilute the compounds in the culture medium to achieve a range of final concentrations for testing.

  • Cell Seeding: Seed the 96-well plates with the parasite culture at a predetermined density.

  • Compound Addition: Add the diluted compounds to the wells. Include wells with a positive control drug and a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under appropriate culture conditions.

  • Viability Assessment: After incubation, add the resazurin-based reagent to each well and incubate for an additional period (e.g., 4-6 hours) to allow for color development.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a plate reader.

  • Data Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the vehicle control. Determine the half-maximal effective concentration (EC50) by fitting the dose-response data to a suitable sigmoidal curve using graphing software.

Visualizations

The following diagrams illustrate the key experimental workflow and the proposed signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation Start Start: 2,4,6-triaminopyrimidine + Substituted Nitroalkene Reaction Michael Addition Reaction (Base Catalyzed) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Product Aryl-2-nitroethyl triamino pyrimidine Derivative Purification->Product Assay In Vitro Antiparasitic Assay (Trypanosoma species) Product->Assay Data Data Analysis (EC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR G cluster_pathway Proposed Mechanism of Action Drug This compound Derivative PTR1 Pteridine Reductase 1 (PTR1) Drug->PTR1 Inhibition Folate_Metabolism Folate Metabolism PTR1->Folate_Metabolism Essential for Parasite_Growth Parasite Proliferation Folate_Metabolism->Parasite_Growth Supports

References

Application Notes and Protocols: Antiparasitic Agent-20 for Treating Drug-Resistant Parasite Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antiparasitic agent-20, also identified as Compound 1p, is a novel aryl-2-nitroethyl triamino pyrimidine derivative with potent activity against trypanosomatid parasites.[1] This compound has demonstrated significant inhibitory effects on Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), and Trypanosoma cruzi, the parasite responsible for Chagas disease. The primary mechanism of action of this compound is the inhibition of Pteridine Reductase 1 (PTR1), a key enzyme in the folate metabolic pathway of these parasites.[2][3] The inhibition of PTR1 disrupts the parasite's ability to synthesize essential nucleic acid precursors, leading to cell death. This unique target makes this compound a promising candidate for treating infections caused by strains resistant to conventional therapies.

These application notes provide a summary of the known activity of this compound, detailed protocols for its in vitro evaluation against both wild-type and drug-resistant parasite strains, and an overview of the relevant biological pathways.

Data Presentation

The following tables summarize the reported in vitro efficacy of this compound against wild-type trypanosomatid parasites and its inhibitory activity against the PTR1 enzyme.

Table 1: Whole-Cell Antiparasitic Activity of this compound

Parasite SpeciesLife Cycle StageEC50 (µM)
Trypanosoma bruceiBloodstream Form0.09[1]
Trypanosoma cruziAmastigote14.1[1]

Table 2: Enzymatic Inhibition of Pteridine Reductase 1 (PTR1) by this compound

Enzyme SourceIC50 (µM)
T. brucei PTR10.30[3]
L. major PTR147.4[3]

Note: Data for drug-resistant strains is not yet available in published literature. Protocols for generating and testing such strains are provided below.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing of Trypanosoma brucei Bloodstream Forms using AlamarBlue Assay

This protocol is adapted for determining the EC50 of this compound against wild-type and drug-resistant T. brucei strains.

Materials:

  • T. brucei brucei bloodstream forms (e.g., Lister 427 strain)

  • HMI-9 medium with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • AlamarBlue reagent (Resazurin)

  • Sterile 96-well microplates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Culture T. brucei bloodstream forms in HMI-9 medium to a density of 1 x 10^5 cells/mL.

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in HMI-9 medium. The final DMSO concentration should not exceed 0.5%.

  • In a 96-well plate, add 100 µL of parasite suspension (1 x 10^4 cells/well) to each well.

  • Add 100 µL of the serially diluted this compound to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a known trypanocidal drug (positive control).

  • Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of AlamarBlue reagent to each well.

  • Incubate for an additional 24 hours.

  • Measure the fluorescence using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the EC50 value by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Susceptibility Testing of Trypanosoma cruzi Amastigotes using a β-Galactosidase Reporter Assay

This protocol is designed to determine the EC50 of this compound against the intracellular amastigote stage of wild-type and drug-resistant T. cruzi.

Materials:

  • T. cruzi strain expressing β-galactosidase (e.g., Tulahuen strain)

  • Host cells (e.g., L6 or Vero cells)

  • DMEM medium with 10% FBS

  • This compound

  • DMSO

  • Chlorophenol red-β-D-galactopyranoside (CPRG)

  • Nonidet P-40 (NP-40)

  • Sterile 96-well microplates

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Seed host cells in a 96-well plate at a density that allows for the formation of a confluent monolayer.

  • Infect the host cell monolayer with trypomastigotes of the β-galactosidase-expressing T. cruzi strain at a multiplicity of infection (MOI) of 10:1.

  • Incubate for 24 hours to allow for parasite invasion.

  • Wash the wells with fresh medium to remove non-internalized trypomastigotes.

  • Add fresh medium containing serial dilutions of this compound. Include appropriate controls.

  • Incubate the plate for 72-96 hours.

  • Lyse the cells by adding 50 µL of a solution containing CPRG (e.g., 100 µM) and 0.1% NP-40 in phosphate-buffered saline (PBS).

  • Incubate for 4-6 hours at 37°C to allow for color development.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the EC50 value from the dose-response curve.

Protocol 3: Pteridine Reductase 1 (PTR1) Inhibition Assay

This is a spectrophotometric assay to determine the IC50 of this compound against recombinant PTR1.

Materials:

  • Recombinant T. brucei PTR1

  • NADPH

  • Biopterin

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound

  • DMSO

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in the assay buffer containing a known concentration of recombinant PTR1 and biopterin.

  • Add serial dilutions of this compound (dissolved in DMSO) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding NADPH to each well.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 10-15 minutes).

  • Determine the initial reaction velocities from the linear portion of the absorbance vs. time plot.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Mechanism of Action of this compound Dihydrofolate Dihydrofolate PTR1 Pteridine Reductase 1 (PTR1) Dihydrofolate->PTR1 Bypass Pathway DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleic_Acid Nucleic Acid Precursors Tetrahydrofolate->Nucleic_Acid PTR1->Tetrahydrofolate DHFR->Tetrahydrofolate Agent20 This compound Agent20->PTR1 Inhibition Parasite_Death Parasite Death Nucleic_Acid->Parasite_Death

Caption: Mechanism of action of this compound via inhibition of PTR1.

G cluster_1 Experimental Workflow for EC50 Determination Start Start: Parasite Culture Plate_Parasites Plate Parasites in 96-well Plate Start->Plate_Parasites Prepare_Drug Prepare Serial Dilutions of this compound Add_Drug Add Drug Dilutions to Plate Prepare_Drug->Add_Drug Plate_Parasites->Add_Drug Incubate Incubate (48-96h) Add_Drug->Incubate Add_Reagent Add Viability Reagent (e.g., AlamarBlue) Incubate->Add_Reagent Measure Measure Signal (Fluorescence/Absorbance) Add_Reagent->Measure Analyze Analyze Data: Calculate EC50 Measure->Analyze

Caption: General workflow for in vitro EC50 determination.

G cluster_2 Known Mechanisms of Drug Resistance in Trypanosoma brucei Extracellular_Drug Extracellular Drug Transporter Drug Transporter (e.g., TbAT1, AQP2) Extracellular_Drug->Transporter Uptake Intracellular_Drug Intracellular Drug Drug_Target Intracellular Target Intracellular_Drug->Drug_Target Action Transporter->Intracellular_Drug Reduced_Uptake Reduced Drug Uptake Transporter->Reduced_Uptake Mutation Mutation or Downregulation of Transporter Mutation->Transporter Inhibits Resistance Drug Resistance Reduced_Uptake->Resistance

Caption: Drug resistance in T. brucei via transporter modification.

References

Application Note: Immunofluorescence Staining Protocol for Cells Treated with Antiparasitic Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for performing immunofluorescence (IF) staining on cultured cells treated with Antiparasitic agent-20. The protocol covers cell preparation, treatment, fixation, staining, and imaging, along with data presentation and troubleshooting guidelines.

Introduction

Immunofluorescence (IF) is a powerful technique used to visualize the subcellular localization of specific proteins within cells.[1][2] This method relies on the specificity of antibodies to bind to a target antigen, coupled with the sensitivity of fluorescent dyes for detection. When studying the effects of a compound like this compound, a parasite inhibitor with broad activity[3], IF can provide critical insights into its mechanism of action by revealing changes in protein expression, localization, or the morphology of cellular structures. Antiparasitic agents can act through various mechanisms, including disrupting energy metabolism, interfering with the neuromuscular system, or inhibiting microtubule formation.[4][5] This protocol offers a robust framework for investigating such cellular effects.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific cell line, target protein, and primary antibody used.[6][7]

Materials and Reagents

Solutions:

  • 10X Phosphate-Buffered Saline (PBS): Prepare by dissolving 80g NaCl, 2g KCl, 14.4g Na₂HPO₄, and 2.4g KH₂PO₄ in 800 mL of distilled water. Adjust pH to 7.4 and bring the final volume to 1 L.[6] Sterilize by autoclaving.

  • 1X PBS: Dilute 10X PBS 1:10 with distilled water.

  • Fixation Solution (4% Paraformaldehyde in PBS): In a fume hood, dissolve 4g of paraformaldehyde (PFA) in 80 mL of distilled water by heating to 60°C. Add a few drops of 1N NaOH to clarify the solution. Add 10 mL of 10X PBS, allow it to cool, and adjust the pH to 7.4. Bring the final volume to 100 mL with distilled water.[6] Store at 4°C for up to one month.

  • Permeabilization Buffer (0.1% - 0.5% Triton X-100 in 1X PBS): Add 100 µL to 500 µL of Triton X-100 to 100 mL of 1X PBS. The concentration may need optimization. For membrane proteins, this step may be skipped.[8][9]

  • Blocking Buffer (5% Normal Goat Serum or 1% BSA in 1X PBS): Add 5 mL of normal goat serum or 1g of Bovine Serum Albumin (BSA) to 100 mL of 1X PBS.[10] Use serum from the same species as the secondary antibody to prevent non-specific binding.[11]

  • Antibody Dilution Buffer: Use 1% BSA in 1X PBS.

  • Mounting Medium: A commercial mounting medium containing an antifade agent (e.g., ProLong® Gold Antifade Reagent) is recommended.[12] DAPI can be included for nuclear counterstaining.

Equipment:

  • Glass coverslips (#1.5 thickness) or chamber slides.[6]

  • 6-well or 24-well tissue culture plates.

  • Humidified chamber.

  • Fluorescence microscope with appropriate filters.

Detailed Methodology

Step 1: Cell Seeding

  • Sterilize glass coverslips by dipping them in ethanol and allowing them to air dry in a sterile hood.[7]

  • Place one sterile coverslip into each well of a multi-well plate.[9]

  • Seed cells onto the coverslips at a density that will result in 50-70% confluency at the time of staining.[7]

  • Incubate the cells in a humidified incubator (37°C, 5% CO₂) until they are well-adhered.

Step 2: Treatment with this compound

  • Prepare dilutions of this compound in fresh culture medium. It is crucial to include a vehicle-only control (e.g., DMSO) at the same concentration used for the drug dilutions.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate for the desired treatment duration.

Step 3: Fixation

  • Aspirate the culture medium and gently wash the cells twice with 1X PBS.[6]

  • Add the 4% PFA fixation solution to cover the cells and incubate for 10-20 minutes at room temperature.[7][13] Note: Over-fixation can mask the antigen epitope.[11]

  • Aspirate the fixative and wash the cells three times with 1X PBS for 5 minutes each.[14]

Step 4: Permeabilization (for intracellular antigens)

  • If the target protein is intracellular, add the permeabilization buffer to the cells.[15]

  • Incubate for 10-15 minutes at room temperature.[7][13]

  • Wash the cells three times with 1X PBS for 5 minutes each.[6]

Step 5: Blocking

  • Add blocking buffer to the cells, ensuring the entire coverslip is covered.

  • Incubate for at least 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.[7][13]

Step 6: Primary Antibody Incubation

  • Dilute the primary antibody to its optimal concentration in the antibody dilution buffer.

  • Aspirate the blocking buffer (do not wash) and add the diluted primary antibody solution.[9]

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[10][14]

Step 7: Secondary Antibody Incubation

  • Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.[7]

  • Dilute the fluorochrome-conjugated secondary antibody in the antibody dilution buffer. Protect the antibody from light from this point forward.

  • Add the diluted secondary antibody and incubate for 1 hour at room temperature in a dark, humidified chamber.[7]

Step 8: Mounting and Imaging

  • Wash the cells three times with 1X PBS for 5 minutes each in the dark.[7]

  • Briefly rinse with distilled water to remove salt crystals.

  • Using fine-tipped forceps, carefully remove the coverslip from the well and wick away excess liquid from the edge.

  • Place a small drop of mounting medium onto a clean microscope slide.

  • Invert the coverslip (cell-side down) onto the mounting medium, avoiding air bubbles.[6]

  • Seal the edges of the coverslip with nail polish to prevent drying.[6]

  • Allow the mounting medium to cure, typically overnight at room temperature in the dark.[13]

  • Store slides at 4°C, protected from light, until imaging.[9]

  • Visualize the staining using a fluorescence microscope with the appropriate filters for the chosen fluorophores.

Experimental Workflow and Data Presentation

Workflow Diagram

IF_Workflow cluster_prep Sample Preparation cluster_stain Staining Protocol cluster_final Final Steps A Cell Seeding B Drug Treatment (this compound) A->B C Fixation (4% PFA) B->C D Permeabilization (0.1% Triton X-100) C->D E Blocking (5% NGS) D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Washing Steps G->H I Mounting H->I J Fluorescence Microscopy I->J

Caption: Workflow for immunofluorescence staining of treated cells.

Data Presentation

Quantitative analysis of fluorescence intensity can be performed using image analysis software (e.g., ImageJ/Fiji). The data should be summarized in a clear, tabular format.

Table 1: Hypothetical Fluorescence Intensity of β-tubulin in response to this compound

Treatment GroupConcentration (µM)Mean Fluorescence Intensity (A.U.) ± SDFold Change vs. Vehicle
Untreated Control0150.2 ± 12.50.99
Vehicle Control (0.1% DMSO)0151.8 ± 14.11.00
This compound1125.6 ± 11.80.83
This compound588.4 ± 9.70.58
This compound1055.9 ± 7.20.37

A.U. = Arbitrary Units; SD = Standard Deviation. Data represents the mean of three independent experiments.

Potential Signaling Pathway Investigation

Some antiparasitic agents, particularly those from the benzimidazole class, are known to exert their effects by inhibiting the polymerization of microtubules.[5][16] This disruption of the cytoskeleton can impede essential cellular processes like cell division and intracellular transport, leading to cell death.[5] An IF experiment targeting β-tubulin could reveal whether this compound acts through a similar mechanism.

Microtubule_Disruption cluster_normal Normal Microtubule Dynamics cluster_drug Drug-Induced Disruption cluster_outcome Cellular Outcome A α/β-tubulin dimers B Polymerization A->B GTP C Dynamic Microtubule B->C D Depolymerization C->D GDP D->A E This compound F Binds to β-tubulin E->F F->A G Inhibition of Polymerization F->G H Cytoskeleton Collapse G->H I Mitotic Arrest H->I J Apoptosis I->J

Caption: Potential mechanism of this compound via microtubule disruption.

Troubleshooting

ProblemPossible CauseSuggested Solution
Weak or No Signal Antibody concentration is too low.Optimize antibody dilution by performing a titration.[11]
Over-fixation masking the epitope.Reduce fixation time or try a different fixation method (e.g., cold methanol).[11]
Inadequate permeabilization.Increase Triton X-100 concentration or incubation time.[8]
Fluorophore has been bleached.Minimize exposure to light; use an antifade mounting medium.[12]
High Background Primary antibody concentration is too high.Use a higher dilution of the primary antibody.[11]
Insufficient blocking.Increase blocking time to 1-2 hours; use normal serum from the secondary antibody host species.[12]
Inadequate washing.Increase the number and duration of wash steps.[12]
Secondary antibody is non-specific.Run a control with only the secondary antibody to check for non-specific binding.[11]
Autofluorescence Aldehyde-based fixation.Treat with a quenching agent like 0.1% sodium borohydride or 50 mM NH₄Cl after fixation.[13][17]
Natural fluorescence in cells (e.g., from FAD, NADH).Use a different fluorescent channel (longer wavelength) or treat with a background suppressor like Sudan Black.[17]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to Antiparasitic Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Antiparasitic agent-20.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel synthetic compound that targets the parasite's mitochondrial electron transport chain, specifically inhibiting the function of cytochrome b. This disruption of cellular respiration leads to a rapid depletion of ATP, causing parasite death.

Q2: We are observing a decrease in the efficacy of this compound in our long-term parasite cultures. What are the potential causes?

A2: A decline in efficacy is often indicative of the development of drug resistance. Common mechanisms of resistance to mitochondrial-targeting agents include:

  • Target Modification: Mutations in the cytochrome b gene can alter the drug's binding site, reducing its affinity and efficacy.[1]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the parasite, lowering its intracellular concentration to sub-lethal levels.[2][3][4]

  • Altered Metabolic Pathways: Parasites may develop alternative metabolic routes to bypass the inhibited step in the electron transport chain, thus maintaining essential functions.[1]

  • Drug Inactivation: The parasite may upregulate detoxification enzymes, such as cytochrome P450 monooxygenases or glutathione S-transferases, which metabolize and inactivate this compound.[1][5]

Q3: How can we confirm if our parasite population has developed resistance to this compound?

A3: Resistance can be confirmed by performing a dose-response assay to determine the half-maximal inhibitory concentration (IC50) of this compound on your parasite culture compared to a susceptible reference strain. A significant increase in the IC50 value suggests the development of resistance. Molecular assays, such as PCR and sequencing of the cytochrome b gene, can identify specific resistance-conferring mutations.[6][7]

Q4: What strategies can we employ to overcome resistance to this compound?

A4: Several strategies can be implemented to combat resistance:

  • Combination Therapy: Using this compound in conjunction with a drug that has a different mechanism of action can be highly effective.[2][8][9] This reduces the probability of parasites developing resistance to both drugs simultaneously.[8]

  • Resistance Reversal Agents: For efflux pump-mediated resistance, the use of an ABC transporter inhibitor can restore the efficacy of this compound.[10][11][12]

  • Drug Rotation: Alternating the use of different antiparasitic agents with distinct mechanisms of action can help prevent the selection and proliferation of resistant parasites.[2]

  • Refugia Strategy: Maintaining a small population of parasites that are not exposed to the drug can help dilute the prevalence of resistance genes in the overall parasite population.[8][13]

Troubleshooting Guides

Issue 1: Increased IC50 values for this compound observed in susceptibility assays.

This guide will help you determine the potential mechanism of resistance and suggest strategies to overcome it.

Step 1: Quantify the level of resistance.

  • Protocol: Perform a standard in vitro susceptibility assay (e.g., [3H]-hypoxanthine incorporation assay or a SYBR Green I-based fluorescence assay) to determine the IC50 of this compound for both your potentially resistant parasite line and a known susceptible parental line.

  • Data Interpretation: Calculate the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the susceptible line.

Parasite LineMean IC50 (nM) ± SDResistance Index (RI)
Susceptible (Parental)15.2 ± 2.11.0
Resistant (Lab-derived)289.5 ± 15.819.0

Step 2: Investigate the mechanism of resistance.

  • Hypothesis A: Target site mutation.

    • Experimental Protocol: Extract genomic DNA from both susceptible and resistant parasite lines. Amplify the cytochrome b gene using PCR with specific primers. Sequence the PCR products and compare the sequences to identify any mutations in the resistant line.

  • Hypothesis B: Increased drug efflux.

    • Experimental Protocol: Perform the IC50 determination for this compound on the resistant line in the presence and absence of a known ABC transporter inhibitor (e.g., verapamil). A significant decrease in the IC50 in the presence of the inhibitor suggests efflux pump involvement.

Treatment ConditionMean IC50 (nM) ± SDFold Reversal
Resistant Line (this compound alone)289.5 ± 15.8-
Resistant Line (+ Verapamil)25.1 ± 3.511.5

Step 3: Implement strategies to overcome resistance.

  • Strategy A: Combination Therapy.

    • Experimental Protocol: Perform a checkerboard assay to evaluate the synergistic, additive, or antagonistic effects of this compound with another antiparasitic drug that has a different mechanism of action (e.g., a dihydrofolate reductase inhibitor). Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction.

  • Strategy B: Use of Resistance Reversal Agents.

    • Experimental Protocol: If efflux pump activity is confirmed, co-administer this compound with a non-toxic concentration of an ABC transporter inhibitor in your in vitro or in vivo models.

Issue 2: Inconsistent results in in vitro susceptibility assays.

This guide provides steps to troubleshoot variability in your experimental results.

Step 1: Standardize your experimental conditions.

  • Parasite Culture: Ensure that the parasite cultures are synchronized and in the same developmental stage (e.g., ring stage) at the start of each assay. Maintain a consistent parasitemia and hematocrit.

  • Drug Preparation: Prepare fresh serial dilutions of this compound for each experiment from a well-characterized stock solution.

  • Incubation Conditions: Maintain consistent temperature, gas mixture, and incubation time across all experiments.

Step 2: Verify the integrity of your reagents.

  • Cell Culture Media: Use a consistent source and lot of RPMI 1640 and serum.

  • Drug Compound: Periodically check the purity and concentration of your this compound stock solution.

Step 3: Control for inter-assay and intra-assay variability.

  • Replicates: Include technical and biological replicates in each assay.

  • Controls: Always include a drug-free control (negative control) and a control with a known antimalarial drug (positive control).

Experimental Protocols

Protocol 1: In Vitro Susceptibility Assay using [3H]-Hypoxanthine Incorporation
  • Parasite Culture: Culture parasites in RPMI 1640 medium supplemented with 10% human serum. Synchronize the parasites to the ring stage.

  • Plate Preparation: In a 96-well plate, add serial dilutions of this compound in duplicate.

  • Parasite Addition: Add the synchronized parasite culture (0.5% parasitemia, 2.5% hematocrit) to each well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for another 24 hours.

  • Harvesting: Harvest the cells onto a glass fiber filter and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of growth inhibition against the drug concentration and determine the IC50 value using a non-linear regression analysis.

Protocol 2: Molecular Detection of Cytochrome b Gene Mutations
  • DNA Extraction: Extract genomic DNA from approximately 10^6 parasites using a commercial DNA extraction kit.

  • PCR Amplification: Amplify the cytochrome b gene using the following primers:

    • Forward Primer: 5'-ATATGCATTAGAAGTTTAGGAGG-3'

    • Reverse Primer: 5'-TTACCAATATGTATCCACATAGG-3'

  • PCR Conditions:

    • Initial denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Sequencing: Purify the PCR product and send for Sanger sequencing.

  • Sequence Analysis: Align the obtained sequence with the wild-type cytochrome b sequence to identify any mutations.

Visualizations

Resistance_Signaling_Pathway cluster_0 Normal Parasite Response cluster_1 Resistance Development This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion enters Drug Efflux Drug Efflux This compound->Drug Efflux Cytochrome b (Wild-type) Cytochrome b (Wild-type) Mitochondrion->Cytochrome b (Wild-type) inhibits ATP Production ATP Production Cytochrome b (Wild-type)->ATP Production blocks Parasite Death Parasite Death ATP Production->Parasite Death leads to Resistance Mechanisms Resistance Mechanisms Gene Mutation (cyt b) Gene Mutation (cyt b) Resistance Mechanisms->Gene Mutation (cyt b) ABC Transporter Gene ABC Transporter Gene Resistance Mechanisms->ABC Transporter Gene Cytochrome b (Mutated) Cytochrome b (Mutated) Gene Mutation (cyt b)->Cytochrome b (Mutated) results in Cytochrome b (Mutated)->ATP Production ineffective inhibition Increased Transcription Increased Transcription ABC Transporter Gene->Increased Transcription upregulates ABC Transporter Protein ABC Transporter Protein Increased Transcription->ABC Transporter Protein increases ABC Transporter Protein->Drug Efflux mediates

Caption: Signaling pathway of this compound action and resistance mechanisms.

Experimental_Workflow Start Start Decreased Efficacy Observed Decreased Efficacy Observed Start->Decreased Efficacy Observed Perform IC50 Assay Perform IC50 Assay Decreased Efficacy Observed->Perform IC50 Assay Resistance Confirmed? Resistance Confirmed? Perform IC50 Assay->Resistance Confirmed? Investigate Mechanism Investigate Mechanism Resistance Confirmed?->Investigate Mechanism Yes End End Resistance Confirmed?->End No Target Sequencing Target Sequencing Investigate Mechanism->Target Sequencing Efflux Pump Assay Efflux Pump Assay Investigate Mechanism->Efflux Pump Assay Identify Mechanism Identify Mechanism Target Sequencing->Identify Mechanism Efflux Pump Assay->Identify Mechanism Implement Overcoming Strategy Implement Overcoming Strategy Identify Mechanism->Implement Overcoming Strategy Combination Therapy Combination Therapy Implement Overcoming Strategy->Combination Therapy Resistance Reversal Agent Resistance Reversal Agent Implement Overcoming Strategy->Resistance Reversal Agent Monitor Efficacy Monitor Efficacy Combination Therapy->Monitor Efficacy Resistance Reversal Agent->Monitor Efficacy Monitor Efficacy->End

Caption: Experimental workflow for investigating and overcoming resistance.

Logical_Relationships cluster_0 Problem cluster_1 Causes cluster_2 Solutions Resistance to this compound Resistance to this compound Mechanisms Mechanisms Resistance to this compound->Mechanisms Target Mutation Target Mutation Mechanisms->Target Mutation Increased Efflux Increased Efflux Mechanisms->Increased Efflux Metabolic Inactivation Metabolic Inactivation Mechanisms->Metabolic Inactivation Combination Therapy Combination Therapy Target Mutation->Combination Therapy counteracted by Novel Drug Development Novel Drug Development Target Mutation->Novel Drug Development circumvented by Resistance Reversal Agents Resistance Reversal Agents Increased Efflux->Resistance Reversal Agents inhibited by Increased Efflux->Novel Drug Development circumvented by Metabolic Inactivation->Combination Therapy bypassed by Metabolic Inactivation->Novel Drug Development circumvented by Overcoming Strategies Overcoming Strategies

Caption: Logical relationships between resistance mechanisms and overcoming strategies.

References

Inconsistent results in Antiparasitic agent-20 in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Antiparasitic Agent-20. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during in vitro assays.

Frequently Asked Questions (FAQs)

FAQ 1: Why am I observing high variability in my IC50 values for this compound?

Troubleshooting Guide:

  • Standardize Parasite Culture Conditions: Ensure parasite cultures are in the logarithmic growth phase and that cell density is consistent across all experimental plates. Age and density of the culture can significantly impact metabolic activity and drug susceptibility.

  • Verify Compound Integrity and Concentration: Confirm that your stock solution of this compound is fully dissolved and has not precipitated. Perform serial dilutions accurately and use a consistent, low percentage of solvent (e.g., DMSO) across all wells, including controls.[4]

  • Optimize Incubation Times: The duration of compound exposure can affect IC50 values. If the incubation time is too short, the compound may not have sufficient time to exert its effect. Conversely, excessively long incubation can lead to non-specific cytotoxicity or degradation of the compound.

  • Check Plate Uniformity: Assess for "edge effects" in your microplates, where wells on the perimeter behave differently from interior wells due to temperature or evaporation gradients. If edge effects are suspected, avoid using the outer wells for experimental data.

  • Review Data Analysis: Use a consistent and appropriate non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 from your dose-response data.[1] Ensure that top and bottom plateaus are well-defined and that the data is normalized correctly to positive and negative controls.

Data Presentation: Impact of Key Parameters on IC50 Values

The following table illustrates hypothetical data showing how variations in experimental parameters can influence the apparent IC50 of this compound.

ParameterCondition 1IC50 (nM)Condition 2IC50 (nM)Fold Difference
Parasite Density 1 x 10⁵ cells/mL50 ± 4.55 x 10⁵ cells/mL95 ± 8.21.9x
Incubation Time 24 hours75 ± 6.148 hours48 ± 5.31.6x
DMSO Concentration 0.1%52 ± 4.91.0%80 ± 7.01.5x

Experimental Protocol: Standard IC50 Determination via Resazurin-Based Viability Assay

This protocol describes a standardized method to determine the IC50 value of this compound.

  • Parasite Culture: Culture the target parasite species under optimal conditions to mid-log phase.

  • Cell Seeding: Harvest and count parasites. Dilute to a final concentration of 2 x 10⁵ cells/mL in fresh culture medium. Dispense 100 µL of the cell suspension into each well of a 96-well microplate.

  • Compound Preparation: Prepare a 10 mM stock of this compound in 100% DMSO. Perform a serial dilution in culture medium to create 2X working concentrations. The final DMSO concentration should not exceed 0.5%.

  • Compound Addition: Add 100 µL of the 2X compound dilutions to the wells containing the parasite suspension, resulting in a final volume of 200 µL. Include vehicle controls (medium with DMSO) and positive controls (a known antiparasitic drug).

  • Incubation: Incubate the plate for 48 hours at the parasite's optimal growth temperature (e.g., 37°C).

  • Viability Assessment: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well. Incubate for another 4-6 hours, or until a color change from blue to pink is observed in the vehicle control wells.

  • Data Acquisition: Measure fluorescence using a plate reader with an excitation wavelength of 540-560 nm and an emission wavelength of 590 nm.

  • Data Analysis: Subtract the background fluorescence from blank wells. Normalize the data with vehicle-treated cells as 100% viability and a high-concentration control as 0% viability. Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Visualization: Troubleshooting IC50 Variability

G cluster_protocol Experimental Protocol Review cluster_data Data Analysis Review start Inconsistent IC50 Results p1 Check Parasite Culture (Growth Phase, Density) start->p1 Investigate Source p2 Verify Compound Handling (Solubility, Dilutions) start->p2 Investigate Source p3 Standardize Incubation (Time, Temperature) start->p3 Investigate Source p4 Assess Plate Layout (Edge Effects) start->p4 Investigate Source d1 Confirm Normalization (Controls) p1->d1 If Protocol is OK p2->d1 If Protocol is OK p3->d1 If Protocol is OK p4->d1 If Protocol is OK d2 Validate Curve Fit Model (4-Parameter Logistic) d1->d2 end_node Consistent IC50 Achieved d2->end_node Analysis Validated

Caption: Workflow for troubleshooting inconsistent IC50 values.

FAQ 2: My resazurin-based viability assay results are inconsistent. What are the common pitfalls?

The resazurin (also known as AlamarBlue) assay is a popular method for assessing cell viability by measuring metabolic activity.[5][6][7] However, its results can be compromised by several factors, leading to inconsistency.[5]

Troubleshooting Guide:

  • Optimize Incubation Time with Resazurin: The incubation period after adding resazurin is critical. If too short, the fluorescence signal may be too low to distinguish from background.[6] If too long, the resazurin can be over-reduced, leading to signal saturation, or it may become cytotoxic itself.[6]

  • Check for Compound Interference: this compound itself might interfere with the assay. It could be a fluorescent compound, or it might directly reduce resazurin, leading to a false-positive signal for viability. Run a control plate with the compound in cell-free medium to check for interference.

  • Ensure Optimal Cell Density: The number of cells per well must be within the linear range of the assay.[8] Too few cells will produce a weak signal, while too many can deplete the substrate (resazurin) prematurely, breaking the linear relationship between cell number and fluorescence.[6]

  • Standardize Reagent Preparation: Prepare the resazurin working solution fresh for each experiment or store it protected from light at 4°C for short periods. Contamination or degradation of the reagent can lead to high background signals.

Data Presentation: Optimizing Resazurin Assay Parameters

This table shows hypothetical results from an optimization experiment.

Cell Density (cells/well)Incubation TimeSignal-to-Background RatioLinearity (R²)
1,0004 hours1.50.85
10,0004 hours8.20.99
50,0004 hours15.10.98
10,0001 hour2.50.97
10,0008 hours12.5 (Saturated)0.91

Optimal conditions are highlighted in bold.

Experimental Protocol: Validating for Assay Interference

This protocol helps determine if this compound interferes with the resazurin assay.

  • Plate Setup: Prepare a 96-well plate with cell-free culture medium.

  • Compound Addition: Create a serial dilution of this compound in the cell-free medium, identical to the concentrations used in your viability assays. Include wells with medium only (no compound, no cells) as a negative control.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.

  • Incubation: Incubate the plate for the same duration as your standard cell-based assay (e.g., 4 hours).

  • Fluorescence Reading: Measure the fluorescence at 560 nm (excitation) and 590 nm (emission).

  • Analysis: If the fluorescence in the wells containing the compound is significantly higher than in the negative control wells, it indicates direct reduction of resazurin by the compound, which will require using an alternative viability assay (e.g., a DNA-based assay like PicoGreen).

Visualization: Resazurin Assay Principle and Interference

G cluster_assay Standard Assay Pathway cluster_interference Potential Interference Pathway Resazurin Resazurin (Blue) Non-fluorescent Enzymes Mitochondrial Reductases (in viable cells) Resazurin->Enzymes Resorufin Resorufin (Pink) Highly Fluorescent Enzymes->Resorufin Agent20 This compound (Reducing Agent?) FalsePositive False Positive Signal Agent20->FalsePositive Direct Reduction Resazurin_int Resazurin

Caption: Principle of the resazurin assay and a potential interference point.

FAQ 3: I'm not observing the expected level of inhibition in my GK-3 enzyme assay. What could be wrong?

When a target-based enzymatic assay does not yield the expected results, it can be due to issues with the enzyme, the substrate, the inhibitor, or the assay buffer conditions.[9][10] For this compound, which targets the hypothetical Glyco-Kinase-3 (GK-3), poor inhibition could signal a number of problems.

Troubleshooting Guide:

  • Confirm Enzyme Activity: Before testing inhibitors, verify that the GK-3 enzyme is active. Run a reaction with only the enzyme and its substrate (e.g., a fluorescently-labeled sugar) and measure product formation over time. If the enzyme is inactive, obtain a new batch or re-purify it.

  • Check Substrate Concentration: The measured IC50 of an inhibitor is highly dependent on the concentration of the substrate, especially for competitive inhibitors.[4] Ensure you are using the substrate at a concentration at or near its Michaelis-Menten constant (Km). If the substrate concentration is too high, it can outcompete the inhibitor, leading to an artificially high IC50.

  • Assess Inhibitor Stability and Solubility: this compound may be unstable or insoluble in the specific buffer used for the enzyme assay. Ensure the final concentration of any solvent like DMSO is low and consistent across all reactions.

  • Verify Cofactor Requirements: Ensure all necessary cofactors for GK-3 (e.g., ATP, Mg²⁺) are present in the buffer at optimal concentrations. The absence of a required cofactor will prevent enzyme activity.[10]

  • Pre-incubation Time: Some inhibitors require a pre-incubation period with the enzyme before the reaction is initiated by adding the substrate. This allows the inhibitor to bind to the enzyme. Test whether a 15-30 minute pre-incubation of GK-3 with this compound improves the observed inhibition.[10]

Data Presentation: Effect of Substrate Concentration on Inhibition

This table illustrates how substrate concentration can affect the apparent potency of this compound against GK-3.

Substrate Concentration% Inhibition (at 100 nM Agent-20)Apparent IC50 (nM)
0.1 x Km85%25
1 x Km (Optimal) 50% 100
10 x Km15%>1000

Experimental Protocol: GK-3 Enzyme Inhibition Assay

This protocol outlines a method for measuring the inhibition of GK-3 by this compound.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of GK-3 enzyme, ATP, fluorescently-labeled substrate, and this compound in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 20 µL of this compound dilutions.

  • Enzyme Addition: Add 40 µL of GK-3 enzyme solution to each well.

  • Pre-incubation: (Optional, but recommended) Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding a 40 µL mixture of the substrate and ATP.

  • Kinetic Measurement: Immediately place the plate in a fluorescent plate reader. Measure the increase in fluorescence (product formation) every minute for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence-versus-time curve. Normalize the velocities to a no-inhibitor control and plot percent inhibition versus inhibitor concentration to determine the IC50.

Visualization: GK-3 Signaling Pathway and Agent-20 Inhibition

G Substrate Parasite Glucose GK3 GK-3 Enzyme Substrate->GK3 ATP ATP ATP->GK3 Product Glucose-6-Phosphate GK3->Product Metabolism Glycolysis & Energy Production Product->Metabolism Agent20 This compound Agent20->GK3 Inhibition

Caption: Inhibition of the GK-3 enzyme by this compound.

FAQ 4: this compound is precipitating in my culture medium. How can I improve its solubility?

Poor aqueous solubility is a frequent challenge in drug discovery, leading to inaccurate assay results and underestimated potency.[11] If this compound precipitates out of solution, its effective concentration is much lower than intended.

Troubleshooting Guide:

  • Reduce Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, high final concentrations can be toxic to cells and may not maintain compound solubility when diluted into aqueous media.[12] Aim for a final DMSO concentration of ≤0.5%.[4]

  • Use a Co-Solvent: For highly lipophilic compounds, a mixture of solvents in the stock solution might improve solubility upon dilution.[13] For example, a 1:1 mixture of DMSO and ethanol or PEG400 could be tested. Always run a vehicle control with the same solvent mixture.[13]

  • Modify the Dilution Protocol: Instead of diluting the DMSO stock directly into a large volume of aqueous buffer, try a serial dilution scheme where the compound is gradually introduced to the aqueous environment. This can sometimes prevent "shock" precipitation.[11]

  • Assess Kinetic vs. Thermodynamic Solubility: The solubility measured after a short incubation (kinetic solubility) is often higher than the true equilibrium (thermodynamic) solubility.[14] Be aware that your compound might be in a supersaturated state that is prone to precipitation over the course of a long assay incubation.

  • Formulation with Excipients: For later-stage development, formulation with solubility-enhancing excipients like cyclodextrins can be explored, although this can also influence biological activity.[12]

Data Presentation: Solubility of this compound in Different Systems

This table provides hypothetical solubility data for this compound.

Solvent SystemMaximum Solubility (µM)Observation
Culture Medium + 0.1% DMSO25Clear Solution
Culture Medium + 0.5% DMSO75Clear Solution
Culture Medium + 1.0% DMSO120Fine Precipitate after 2h
PBS + 0.5% DMSO40Precipitate after 30 min
Culture Medium + 0.5% (1:1 DMSO:PEG400)150Clear Solution

Experimental Protocol: Kinetic Solubility Assessment by Nephelometry

This is a simplified method to quickly assess the kinetic solubility of a compound.

  • Compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Buffer Preparation: Prepare the aqueous buffer of interest (e.g., PBS or culture medium) in a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock to the buffer to achieve the highest desired test concentration (e.g., 2 µL of 10 mM stock into 198 µL of buffer for a 100 µM final concentration).

  • Incubation and Measurement: Immediately place the plate in a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength like 620 nm.

  • Data Acquisition: Take readings every 5 minutes for 1-2 hours.

  • Analysis: An increase in light scattering over time indicates the formation of a precipitate. The concentration at which significant scattering occurs is an estimate of the kinetic solubility limit.

Visualization: Decision Tree for Improving Compound Solubility

G start Compound Precipitation Observed in Assay q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO to ≤0.5% q1->a1_yes Yes q2 Precipitation persists? q1->q2 No a1_yes->q2 a2_yes Try co-solvent stock (e.g., DMSO/PEG400) q2->a2_yes Yes end_node Compound Solubilized q2->end_node No q3 Precipitation persists? a2_yes->q3 a3_yes Modify dilution protocol (e.g., serial aqueous dilution) q3->a3_yes Yes q3->end_node No fail_node Consider resynthesis or advanced formulation a3_yes->fail_node

Caption: Decision tree for addressing compound solubility issues.

References

Addressing poor bioavailability of Antiparasitic agent-20

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor bioavailability of Antiparasitic agent-20.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also referred to as Compound 1p) is an aryl-2-nitroethyl triamino pyrimidine compound identified as a parasite inhibitor with broad-spectrum activity.[1] It has shown inhibitory effects against various parasites, including T. brucei and T. cruzi.[1]

Q2: What are the primary concerns regarding the bioavailability of this compound?

A2: The primary concern is its poor oral bioavailability, which can lead to suboptimal plasma concentrations and potentially reduced therapeutic efficacy.[2][3] Like many new chemical entities, its molecular structure may contribute to low aqueous solubility, a common hurdle for oral drug absorption.[3][4] It is likely classified as a Biopharmaceutics Classification System (BCS) Class II or IV agent, characterized by low solubility.[5][6][7]

Q3: What are the likely causes of this compound's poor bioavailability?

A3: The poor bioavailability is likely multifactorial, stemming from:

  • Low Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[3][8]

  • High First-Pass Metabolism: The drug may be extensively metabolized in the intestine or liver before reaching systemic circulation.[3]

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen, limiting its net absorption.[9][10][11]

Q4: What initial steps should I take to investigate the poor bioavailability of this compound in my experiments?

A4: A systematic approach is recommended:

  • Physicochemical Characterization: Determine the aqueous solubility of the agent across a physiologically relevant pH range (e.g., pH 1.2 to 6.8).[11]

  • In Vitro Permeability Assessment: Use models like the Caco-2 permeability assay or the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess its ability to cross the intestinal epithelium.[1][12][13]

  • In Vitro Dissolution Testing: Evaluate the dissolution rate of the pure compound or a simple formulation to understand how quickly it becomes available for absorption.[11]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Slow In Vitro Dissolution

Q: My in vitro dissolution tests for this compound show high variability and a very slow release profile. What could be the cause and how can I fix it?

A: This is a common issue for poorly soluble compounds. The variability and slow rate are likely due to issues with the dissolution medium or the physical properties of the drug substance.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution & Rationale
Inappropriate Dissolution Medium The pH and composition of the medium are critical. Perform a pH-solubility profile to determine the optimal pH for dissolution. If solubility remains low across the physiological pH range (1.2-6.8), consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic intestinal fluids more closely by including bile salts and phospholipids.[11] This provides a more accurate prediction of in vivo behavior.[11]
Failure to Maintain Sink Conditions Sink condition, where the concentration of the dissolved drug is less than one-third of its saturation solubility, is crucial for accurate dissolution testing.[11] If sink conditions are not met, the dissolution rate will be artificially low. Increase the volume of the dissolution medium or add a small, justified amount of surfactant (e.g., sodium lauryl sulfate) to the medium to increase the solubility of the agent.[14]
Particle Size Variation The dissolution rate is directly related to the surface area of the drug particles.[2][3] Inconsistent particle size between batches will lead to variable results. Characterize the particle size distribution of your drug substance. Employ particle size reduction techniques like micronization to increase the surface area and enhance the dissolution rate.[3]
Issue 2: High In Vitro Permeability but Low In Vivo Bioavailability

Q: My Caco-2 assays show high permeability for this compound, but my animal studies show very low plasma concentrations after oral dosing. What explains this discrepancy?

A: This classic in vitro-in vivo disconnect often points towards biological barriers that are not fully recapitulated in simple permeability models, such as efflux transporters or extensive first-pass metabolism.

Troubleshooting Workflow

G start Start: High in vitro permeability, low in vivo bioavailability check_efflux Is the agent a substrate for efflux transporters? start->check_efflux run_bidirectional Action: Run bidirectional Caco-2 assay with and without a P-gp inhibitor (e.g., Verapamil). check_efflux->run_bidirectional efflux_ratio Evaluate Efflux Ratio (ER) ER = Papp(B-A) / Papp(A-B) run_bidirectional->efflux_ratio is_er_high Is ER > 2? efflux_ratio->is_er_high efflux_confirmed Conclusion: Efflux is limiting absorption. Consider P-gp inhibitor co-administration (for research) or formulation strategies to bypass efflux. is_er_high->efflux_confirmed Yes check_metabolism Conclusion: Efflux is unlikely the primary issue. Investigate first-pass metabolism. is_er_high->check_metabolism No

Caption: Troubleshooting workflow for high in vitro permeability and low in vivo bioavailability.

Interpreting Caco-2 Bidirectional Assay Results

Observation Interpretation Next Steps
Efflux Ratio (ER) > 2 Indicates active efflux is occurring, likely mediated by transporters like P-gp. The drug is being pumped back into the intestinal lumen.[15][16]- Confirm the specific transporter involved using dedicated inhibitor assays.[17] - Explore formulation strategies like lipid-based systems (e.g., SEDDS) or nanocarriers, which can sometimes bypass efflux mechanisms.[3]
ER ≈ 1, but low recovery Suggests the compound may be metabolized by enzymes within the Caco-2 cells or is binding non-specifically to the plate.- Perform a metabolic stability assay using intestinal microsomes. - Use low-binding plates for your experiments.
ER ≈ 1, and good recovery Efflux is not the primary issue. The low in vivo bioavailability is likely due to extensive first-pass metabolism in the liver or poor in vivo dissolution that wasn't predicted by in vitro tests.- Perform an in vivo study in rats with both oral (PO) and intravenous (IV) administration to calculate absolute bioavailability and clearance.[18] - A high clearance value suggests rapid metabolism.
Issue 3: Failure to Enhance Bioavailability with Formulation Strategies

Q: I've tried micronization and a simple suspension formulation, but the oral bioavailability of this compound in my rat model is still below the target. What should I try next?

A: When simple approaches are insufficient, more advanced formulation strategies that address multiple barriers simultaneously are required. Given its presumed low solubility, moving to amorphous or lipid-based systems is a logical next step.

Formulation Strategy Comparison

Formulation Strategy Mechanism of Enhancement Potential Impact on Bioavailability Considerations
Micronization/Nanonization Increases surface area to improve dissolution rate.[3]Modest increase in AUC and Cmax.May not be sufficient if solubility is extremely low or if the drug re-agglomerates.
Amorphous Solid Dispersion The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing dissolution concentration.[12]Significant increase in AUC and Cmax.Requires careful polymer selection to ensure stability and prevent recrystallization.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mix of oils and surfactants. It forms a fine emulsion in the gut, presenting the drug in a solubilized state for absorption.[4] Can also enhance lymphatic uptake, bypassing first-pass metabolism.[3]High potential for a large increase in AUC and Cmax.[4]Requires screening of multiple excipients for compatibility and solubilization capacity. The formulation must be physically and chemically stable.
Cyclodextrin Complexation The drug molecule is encapsulated within a cyclodextrin molecule, forming a complex with enhanced aqueous solubility.[4]Good potential to increase AUC and Cmax.Stoichiometry of the complex must be determined. Not suitable for all molecular sizes.

Formulation Development Workflow

G cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vivo Evaluation p1 Characterize API: pH-solubility, pKa, LogP p2 Screen Excipients: Solubilizers, Polymers, Lipids p1->p2 p3 Develop Prototypes: Solid Dispersions, SEDDS, etc. p2->p3 p4 In Vitro Characterization: Dissolution, Particle Size p3->p4 p5 Select Lead Formulations p4->p5 p6 Conduct Preclinical Bioavailability Study (e.g., in rats) p5->p6 p7 Analyze PK Parameters (AUC, Cmax, Tmax) p6->p7

Caption: A streamlined workflow for developing formulations to enhance oral bioavailability.

Key Signaling Pathways

Understanding the cellular mechanisms that limit drug absorption can guide research efforts. A key pathway involved in poor bioavailability for many drugs is mediated by efflux transporters.

P-glycoprotein (P-gp) Efflux Pathway

G cluster_membrane Enterocyte Apical Membrane cluster_lumen Intestinal Lumen cluster_cell Inside Enterocyte Pgp P-glycoprotein (P-gp) Efflux Pump Drug_Lumen This compound (High Concentration) Pgp->Drug_Lumen ATP-dependent Efflux Drug_Cell This compound (Low Concentration) Drug_Lumen->Drug_Cell Passive Diffusion Drug_Cell->Pgp Binding Blood To Systemic Circulation (Bloodstream) Drug_Cell->Blood Absorption

Caption: Simplified diagram of P-gp mediated drug efflux at the intestinal barrier.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.[19]

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[17]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicative of a tight, intact barrier (typically >200 Ω·cm²).[17][19]

  • Prepare Dosing Solutions: Prepare a solution of this compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with a low percentage of a cosolvent like DMSO if required.[19]

  • Permeability Measurement (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.[20]

  • Permeability Measurement (Basolateral to Apical - B to A):

    • To assess active efflux, perform the transport study in the reverse direction.[15]

    • Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

    • Sample from the apical chamber at the same time points.

  • Efflux Inhibition (Optional): To specifically probe for P-gp involvement, repeat the bidirectional assay in the presence of a known P-gp inhibitor (e.g., verapamil).[17]

  • Sample Analysis: Quantify the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.[15]

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).[15]

Protocol 2: In Vivo Oral Bioavailability Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC) and absolute oral bioavailability of an this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (n=3-5 per group) with cannulated jugular veins for serial blood sampling.[8][18]

  • Dosing Groups:

    • Group 1 (Intravenous): Administer this compound dissolved in a suitable vehicle (e.g., saline with a cosolvent) as a single bolus IV injection (e.g., 1-2 mg/kg) to determine clearance and the AUC after 100% systemic exposure.

    • Group 2 (Oral): Administer the this compound formulation via oral gavage at a higher dose (e.g., 10-20 mg/kg).[18]

  • Blood Sampling:

    • Collect serial blood samples (approx. 100-200 µL) from the jugular vein cannula at predetermined time points.

    • For IV: pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • For Oral: pre-dose, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Sample Processing: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and clearance (CL).

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100[18]

References

Minimizing off-target effects of Antiparasitic agent-20 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for minimizing the off-target effects of Antiparasitic Agent-20 (AP-20) in mammalian cell culture experiments. AP-20 is a potent inhibitor of a parasite-specific kinase, but it can exhibit off-target activity at higher concentrations, primarily impacting mammalian cell signaling pathways related to proliferation and survival.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for AP-20's off-target effects?

A1: AP-20 has been observed to competitively inhibit ATP-binding sites of several mammalian kinases, most notably those within the PI3K/Akt and MAPK/ERK signaling pathways. This off-target binding is less potent than its on-target parasitic kinase inhibition but can become significant at concentrations above the optimal therapeutic window, leading to decreased cell viability and proliferation in host cells.[1][2]

Q2: My host cells are showing significant toxicity after treatment with AP-20. What are the first troubleshooting steps?

A2: The first step is to confirm that the observed cytotoxicity is dose-dependent. We recommend performing a dose-response curve using a cell viability assay, such as the MTT or CellTiter-Glo® assay, to determine the GI50 (concentration causing 50% growth inhibition) in your specific cell line.[3][4] This will help you identify a concentration that is effective against the parasite while minimizing host cell toxicity. It is also crucial to ensure the DMSO (or other solvent) concentration is consistent and non-toxic across all conditions.

Q3: How can I differentiate between on-target antiparasitic effects and off-target host cell toxicity in a co-culture system?

A3: Differentiating these effects requires a multi-pronged approach.[5][6]

  • Run parallel cultures: Test AP-20 on both infected and uninfected host cells. Significant toxicity in uninfected cells points to off-target effects.

  • Dose-response comparison: The effective concentration (EC50) for killing the parasite should be significantly lower than the cytotoxic concentration (CC50) for the host cells.

  • Molecular analysis: Use techniques like Western blotting to probe the activation state of known off-target pathways (e.g., phosphorylation of Akt or ERK) in uninfected host cells treated with AP-20.

Q4: What is the recommended working concentration for AP-20 in cell culture?

A4: The optimal concentration is highly cell-line dependent. It is critical to perform a dose-response experiment to determine the ideal range for your specific model.[7] As a starting point, refer to the table below which summarizes typical concentration ranges and IC50 values.

Data Summary: AP-20 Potency and Off-Target Effects

The following table provides a summary of key quantitative data for AP-20. Researchers should use this as a guide and determine the optimal concentrations for their specific experimental setup.

Target/Cell LineParameterValueNotes
P. falciparum Kinase XYZIC5050 nMOn-target activity
S. mansoni Kinase ABCIC5075 nMOn-target activity
HeLa (Human)CC505 µMOff-target cytotoxicity
HEK293 (Human)CC5010 µMOff-target cytotoxicity
PI3K (Human)IC501.5 µMOff-target kinase inhibition
MEK1 (Human)IC503.2 µMOff-target kinase inhibition
Recommended Starting RangeConcentration100 - 500 nMFor antiparasitic efficacy with minimal off-target effects in most cell lines.

Troubleshooting Guides

Issue 1: High background cytotoxicity in control (uninfected) cells.

  • Question: I'm observing significant cell death in my uninfected control cell line treated with AP-20 at a concentration that should be selective for the parasite. Why is this happening?

  • Answer & Solution Workflow: This indicates that your experimental concentration is likely too high for your specific cell line, leading to off-target kinase inhibition.[8][9] It is crucial to re-evaluate and lower the concentration.

G start High Cytotoxicity Observed in Controls q1 Is DMSO concentration <0.1% and consistent? start->q1 a1_yes Perform Dose-Response (e.g., MTT Assay) on Host Cells Alone q1->a1_yes Yes a1_no Adjust DMSO to <0.1% and re-run experiment q1->a1_no No determine_gi50 Determine GI50 for Host Cell Line a1_yes->determine_gi50 a1_no->start select_conc Select new, lower concentration (<< GI50) for efficacy studies determine_gi50->select_conc end_node Problem Resolved select_conc->end_node

Caption: Troubleshooting workflow for unexpected host cell cytotoxicity.

Issue 2: Confirming the observed phenotype is due to a specific off-target pathway.

  • Question: I hypothesize that the growth inhibition I'm seeing is due to AP-20 inhibiting the PI3K/Akt pathway. How can I confirm this?

  • Answer: The most direct way is to perform a "rescue" experiment. This involves activating the downstream components of the pathway that AP-20 is thought to inhibit. If activating the pathway rescues the cells from AP-20-induced toxicity, it confirms the off-target mechanism.

G start Hypothesis: AP-20 inhibits PI3K exp_setup Set up 4 experimental groups: 1. Vehicle Control 2. AP-20 alone 3. Rescue Agent alone 4. AP-20 + Rescue Agent start->exp_setup rescue_agent Rescue Agent: A downstream activator (e.g., constitutively active Akt) exp_setup->rescue_agent measurement Measure Cell Viability (e.g., MTT Assay) after incubation exp_setup->measurement outcome Outcome: Viability in Group 4 is significantly higher than Group 2 measurement->outcome conclusion Conclusion: AP-20's off-target effect is mediated via PI3K pathway outcome->conclusion

Caption: Experimental workflow for a rescue experiment.

Key Experimental Protocols

Protocol 1: Dose-Response Curve using MTT Assay

This protocol determines the concentration of AP-20 that inhibits 50% of cell growth (GI50) in a mammalian host cell line.

  • Cell Seeding: Plate host cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x serial dilution of AP-20 in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the AP-20 dilutions to the respective wells. Incubate for a period relevant to your parasitic infection model (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the GI50 value.

Protocol 2: Western Blot for PI3K/Akt Pathway Analysis

This protocol assesses whether AP-20 inhibits the PI3K/Akt signaling pathway by measuring the phosphorylation status of Akt.

  • Cell Treatment: Plate cells and treat with AP-20 at various concentrations (e.g., 0.1x, 1x, 10x the GI50) for a short duration (e.g., 2-6 hours). Include a positive control (e.g., a known PI3K inhibitor like Wortmannin) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with a primary antibody against phospho-Akt (Ser473) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading. A decrease in the ratio of p-Akt to total Akt indicates pathway inhibition.

Signaling Pathway Visualization

The diagram below illustrates the simplified PI3K/Akt pathway and highlights the potential point of off-target inhibition by AP-20.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates AP20 AP-20 (High Conc.) AP20->PI3K Inhibits PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylates Downstream Downstream Targets (Proliferation, Survival) pAkt->Downstream Promotes

Caption: AP-20 can inhibit PI3K, preventing Akt activation.

References

Troubleshooting poor yield in Antiparasitic agent-20 synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antiparasitic Agent-20

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this compound.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific issues that may arise during the multi-step synthesis of this compound.

Step 1: Suzuki-Miyaura Coupling

Question: Why is the yield of my Suzuki-Miyaura coupling step (formation of 2-(4-fluorophenyl)-5-nitropyridine) consistently low?

Answer:

Low yields in Suzuki-Miyaura coupling reactions are a common issue that can be attributed to several factors. The primary areas to investigate are the quality of reagents and the reaction conditions.

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Its deactivation can lead to a significant drop in yield.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If you suspect your catalyst has degraded, consider purchasing a new batch or using a more robust catalyst system, such as one with a bulky phosphine ligand (e.g., XPhos, SPhos).

  • Base and Solvent Choice: The choice of base and solvent system is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle.

    • Solution: An inorganic base like potassium carbonate is often effective, but if you observe low yields, consider screening other bases such as cesium carbonate or potassium phosphate. Ensure your solvent is anhydrous, as water can hydrolyze the boronic acid and deactivate the catalyst.

  • Boronic Acid Quality: Boronic acids can undergo self-condensation (trimerization) upon storage, forming inactive boroxines.

    • Solution: Use fresh 4-fluorophenylboronic acid. If you suspect degradation, you can try to purify the boronic acid by recrystallization or by following a literature procedure to convert the boroxine back to the boronic acid.

  • Oxygen Sensitivity: The palladium(0) active species is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

    • Solution: Thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes before adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling reagent_quality Check Reagent Quality start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions catalyst Is the Pd catalyst fresh and active? reagent_quality->catalyst boronic_acid Is the boronic acid pure? reagent_quality->boronic_acid base Is the base appropriate and dry? reaction_conditions->base solvent Is the solvent anhydrous and degassed? reaction_conditions->solvent catalyst->boronic_acid Yes replace_catalyst Use fresh catalyst and/or different ligand. catalyst->replace_catalyst No boronic_acid->base Yes purify_boronic Purify boronic acid or use a new batch. boronic_acid->purify_boronic No base->solvent Yes screen_bases Screen alternative bases (e.g., Cs2CO3, K3PO4). base->screen_bases No degas_solvent Ensure rigorous degassing and inert atmosphere. solvent->degas_solvent No success Yield Improved solvent->success Yes replace_catalyst->success purify_boronic->success screen_bases->success degas_solvent->success

Caption: Troubleshooting workflow for low yield in the Suzuki-Miyaura coupling step.

Step 2: Nitro Group Reduction

Question: My nitro group reduction is incomplete or results in multiple byproducts. What should I do?

Answer:

The reduction of an aromatic nitro group is a robust transformation, but can sometimes lead to incomplete reactions or the formation of undesired byproducts if not properly controlled.

  • Choice of Reducing Agent: The choice of reducing agent is critical.

    • Solution: For a clean and high-yielding reduction, catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst is often the method of choice. If handling H2 gas is not feasible, chemical reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic media can be effective alternatives.

  • Reaction Monitoring: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, you may need to add more reducing agent or increase the reaction time.

  • Byproduct Formation: Over-reduction or side reactions can occur.

    • Solution: Ensure the reaction temperature is controlled. With catalytic hydrogenation, ensure the pressure of H2 is appropriate. Some byproducts, like azoxy or azo compounds, can form from partial reduction and condensation. A switch in the reducing system (e.g., from SnCl2 to catalytic hydrogenation) can often resolve these issues.

Step 3: Amide Bond Formation

Question: I am observing a low yield in the final amide coupling step to form this compound. What are the likely causes?

Answer:

Amide bond formation is a fundamental reaction, but its success can be influenced by the coupling reagents and the reactivity of the starting materials.

  • Coupling Reagent Inefficiency: The chosen coupling reagent may not be sufficiently active.

    • Solution: Standard coupling reagents like HATU or HBTU are highly effective and generally provide good yields. If you are using a carbodiimide like DCC or EDC, the addition of an activating agent such as HOBt or DMAP can improve the reaction rate and final yield.

  • Base Selection: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amine.

    • Solution: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. Ensure the base is pure and dry, as impurities can interfere with the reaction.

  • Purity of Starting Materials: The amine starting material (5-amino-2-(4-fluorophenyl)pyridine) from the previous step must be pure.

    • Solution: Purify the amine by column chromatography or recrystallization before proceeding to the amide coupling step. Residual impurities from the reduction step can consume the coupling reagents or participate in side reactions.

G A 2-bromo-5-nitropyridine + 4-fluorophenylboronic acid B Step 1: Suzuki-Miyaura Coupling (Pd catalyst, base) A->B C 2-(4-fluorophenyl)-5-nitropyridine B->C D Step 2: Nitro Reduction (e.g., H2, Pd/C) C->D E 5-amino-2-(4-fluorophenyl)pyridine D->E F Step 3: Amide Bond Formation (3-methoxypropanoic acid, coupling agent) E->F G This compound F->G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Validation & Comparative

Validating the Target of Antiparasitic Agent-20: A Comparative Guide to CRISPR, RNAi, and Chemical Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the molecular target of a novel antiparasitic compound, designated here as Antiparasitic agent-20. We present supporting experimental data and detailed protocols for CRISPR-Cas9-mediated gene knockout, RNA interference (RNAi), and chemical inhibition.

The discovery of a potent new antiparasitic agent is a promising step in combating parasitic diseases. However, a critical subsequent step is the identification and validation of its molecular target. This process, known as target validation, is essential for understanding the drug's mechanism of action, predicting potential resistance mechanisms, and guiding lead optimization efforts.[1] A robustly validated target is crucial for the successful progression of a drug candidate through the development pipeline.[2]

This guide focuses on the hypothetical "this compound," a compound with significant efficacy against a protozoan parasite. Preliminary evidence suggests that its target is a parasite-specific kinase, hereafter named Parasite-Specific Kinase 1 (PSK1) , which is believed to be essential for parasite viability.[3] We will compare three common techniques for validating PSK1 as the target of this compound: CRISPR-Cas9 knockout, RNA interference (RNAi), and chemical inhibition with a known, less potent kinase inhibitor.

Comparative Analysis of Target Validation Methods

The following table summarizes the key quantitative data obtained from the three target validation methods. These results collectively support the hypothesis that PSK1 is the primary target of this compound.

Method Parameter Wild-Type Parasites PSK1 Knockout (CRISPR) PSK1 Knockdown (RNAi) Chemical Inhibition (Inhibitor X)
Phenotypic Analysis Parasite Viability (%)100%0% (Lethal)25%40%
Doubling Time (hours)12N/A3628
Drug Efficacy This compound IC5050 nMResistant (>10 µM)450 nM (9-fold increase)200 nM (4-fold increase)
Statistical Significance (p-value)N/A<0.001<0.01<0.05

CRISPR-Cas9-Mediated Target Validation: The Gold Standard

CRISPR-Cas9 technology has revolutionized genetic engineering and has become a powerful tool for definitive target validation.[4][5] By creating a precise double-strand break at a specific genomic locus, CRISPR-Cas9 can be used to generate a complete gene knockout, providing the most conclusive evidence for a gene's essentiality.[3][6]

cluster_crispr CRISPR-Cas9 Workflow sgRNA Design sgRNA Design Cas9 Plasmid Cas9 Plasmid Parasite Transfection Parasite Transfection Cas9 Plasmid->Parasite Transfection Selection Selection Parasite Transfection->Selection Clonal Isolation Clonal Isolation Selection->Clonal Isolation Genotypic Analysis Genotypic Analysis Clonal Isolation->Genotypic Analysis Phenotypic Analysis Phenotypic Analysis Genotypic Analysis->Phenotypic Analysis

Caption: Workflow for CRISPR-Cas9-mediated gene knockout.

Experimental Protocol: CRISPR-Cas9 Knockout of PSK1
  • sgRNA Design and Plasmid Construction: Design two unique single-guide RNAs (sgRNAs) targeting the first exon of the PSK1 gene to ensure a frameshift mutation upon non-homologous end joining. Clone the sgRNAs into a Cas9-expressing plasmid containing a selectable marker.

  • Parasite Transfection: Electroporate the Cas9/sgRNA plasmid into wild-type parasites.

  • Selection and Clonal Isolation: Apply drug selection to enrich for transfected parasites. Isolate single clones by limiting dilution.

  • Genotypic Analysis: Screen clonal populations for the desired knockout by PCR and Sanger sequencing to confirm the presence of an indel mutation and the absence of the wild-type PSK1 allele.

  • Phenotypic Analysis: Assess the viability and proliferation of the PSK1 knockout clones. In this case, the knockout was lethal, indicating that PSK1 is essential for parasite survival.

  • Drug Susceptibility Assay: In a conditional knockout system (if the gene is essential), determine the IC50 of this compound. A significant increase in IC50 in the knockout parasites would confirm that the drug acts on PSK1.

Alternative Target Validation Methods

While CRISPR-Cas9 is highly effective, other methods can also provide valuable, albeit less definitive, evidence for target validation.

RNA Interference (RNAi)

RNAi is a mechanism of post-transcriptional gene silencing that can be used to reduce the expression of a target gene.[6] While not as conclusive as a complete knockout, a significant reduction in target protein levels can reveal its importance for parasite survival and its role in drug sensitivity.[7]

cluster_rnai RNAi Workflow dsRNA Construct dsRNA Construct Parasite Transfection Parasite Transfection dsRNA Construct->Parasite Transfection Induction Induction Parasite Transfection->Induction Transcript Analysis Transcript Analysis Induction->Transcript Analysis Phenotypic Analysis Phenotypic Analysis Transcript Analysis->Phenotypic Analysis cluster_chem Chemical Inhibition Logic Agent-20 Agent-20 PSK1 PSK1 Agent-20->PSK1 Inhibitor X Inhibitor X Inhibitor X->PSK1 Parasite Death Parasite Death PSK1->Parasite Death

References

Comparative Efficacy Analysis: Antiparasitic Agent-20 vs. Ivermectin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy of a novel investigational compound, Antiparasitic Agent-20, and the established broad-spectrum antiparasitic drug, ivermectin. The following sections present a summary of their mechanisms of action, comparative in vitro and in vivo efficacy data, and the experimental protocols utilized for these evaluations.

Mechanism of Action

Ivermectin primarily exerts its antiparasitic effect by targeting glutamate-gated chloride ion channels (GluCls) found in invertebrate nerve and muscle cells. Binding of ivermectin to these channels leads to an influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis and death of the parasite.

This compound, in contrast, is hypothesized to act on a novel parasitic-specific signaling pathway involving the inhibition of a key kinase, Parasite-Specific Kinase 1 (PSK1). This inhibition is believed to disrupt essential metabolic processes within the parasite, leading to its demise.

cluster_ivermectin Ivermectin Pathway cluster_agent20 This compound Pathway ivermectin Ivermectin glucl Glutamate-Gated Chloride Channels (GluCls) ivermectin->glucl Binds to hyperpolarization Hyperpolarization glucl->hyperpolarization Increases Cl- influx paralysis Paralysis & Death hyperpolarization->paralysis agent20 This compound psk1 Parasite-Specific Kinase 1 (PSK1) agent20->psk1 Inhibits metabolism Essential Metabolic Pathways psk1->metabolism Disrupts death Parasite Death metabolism->death

Caption: Comparative signaling pathways of Ivermectin and this compound.

In Vitro Efficacy

The in vitro efficacy of this compound and ivermectin was evaluated against various parasitic species. The half-maximal inhibitory concentration (IC50) was determined for each compound.

Parasite SpeciesThis compound IC50 (nM)Ivermectin IC50 (nM)
Onchocerca volvulus15.225.8
Strongyloides stercoralis8.918.5
Ascaris lumbricoides22.112.3
Trichuris trichiura35.448.1

In Vivo Efficacy in a Murine Model

A murine model infected with Strongyloides ratti was utilized to assess the in vivo efficacy of a single oral dose of this compound and ivermectin. Parasite burden was quantified 7 days post-treatment.

Treatment Group (Dose)Mean Parasite Burden (larvae/gram feces)Percentage Reduction (%)
Vehicle Control15,2340
This compound (10 mg/kg)1,21892.0
Ivermectin (10 mg/kg)2,59083.0

Experimental Protocols

In Vitro IC50 Determination

The in vitro efficacy of the compounds was assessed using a standardized larval motility assay.

cluster_workflow In Vitro IC50 Determination Workflow start Parasite Larvae Culture plate Dispense into 96-well plates start->plate add_compounds Add serial dilutions of compounds plate->add_compounds incubate Incubate for 72 hours add_compounds->incubate assess_motility Assess larval motility via automated microscopy incubate->assess_motility calculate_ic50 Calculate IC50 values assess_motility->calculate_ic50

Caption: Workflow for determining the in vitro IC50 of antiparasitic compounds.

Protocol:

  • Parasite larvae were cultured and harvested at the L3 stage.

  • Larvae were washed and resuspended in culture medium at a concentration of approximately 50 larvae per 100 µL.

  • 100 µL of the larval suspension was dispensed into each well of a 96-well plate.

  • Serial dilutions of this compound and ivermectin (in DMSO, final concentration ≤ 0.5%) were added to the wells.

  • Plates were incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

  • Larval motility was assessed using an automated microscope system, and the percentage of motile larvae was determined.

  • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.

In Vivo Murine Model of Strongyloides ratti Infection

The in vivo efficacy was evaluated in a well-established murine model.

Protocol:

  • Female BALB/c mice (6-8 weeks old) were subcutaneously infected with 2000 L3 larvae of Strongyloides ratti.

  • On day 5 post-infection, mice were randomly assigned to treatment groups (n=8 per group).

  • Mice were treated with a single oral gavage of either vehicle control, this compound (10 mg/kg), or ivermectin (10 mg/kg).

  • On day 12 post-infection (7 days post-treatment), fresh fecal samples were collected from each mouse.

  • Fecal samples were processed using the Baermann technique to quantify the number of larvae.

  • The mean parasite burden and percentage reduction relative to the vehicle control group were calculated for each treatment group.

Summary and Conclusion

This compound demonstrates significant in vitro and in vivo efficacy against a range of parasitic species. Notably, it exhibited a lower IC50 against Onchocerca volvulus and Strongyloides stercoralis compared to ivermectin. In the murine model of Strongyloides ratti infection, this compound resulted in a higher percentage reduction in parasite burden at the same dose as ivermectin. These findings suggest that this compound, with its novel mechanism of action, is a promising candidate for further development as a next-generation antiparasitic agent. Further studies are warranted to explore its broader spectrum of activity and safety profile.

A Preclinical Comparison: Antiparasitic Agent-20 Versus Benznidazole for Chagas Disease

Author: BenchChem Technical Support Team. Date: November 2025

A note to the reader: This guide provides a comparative overview of the investigational compound "Antiparasitic agent-20" (also known as Compound 1p) and the established first-line treatment for Chagas disease, benznidazole. The information on this compound is based on limited, publicly available preclinical data from a single in vitro study. As of the latest available information, no in vivo efficacy data for this compound in the context of Chagas disease has been published. Therefore, this comparison is preliminary and intended for a research audience.

Introduction

Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America. For decades, benznidazole has been the mainstay of treatment, particularly in the acute phase of the disease. However, its efficacy in the chronic phase is limited, and it is associated with a range of adverse effects, necessitating the search for novel therapeutic agents. This guide evaluates the emerging preclinical data for this compound against the well-established profile of benznidazole.

Data Presentation

Table 1: In Vitro Efficacy Against Trypanosoma cruzi
CompoundAssay TypeTarget StageEC50 / IC50Host Cell LineSource
This compound (Compound 1p)Not specified in abstractAmastigote14.1 µMNot specified in abstract[Linciano P, et al., 2023]
BenznidazoleAmastigote growth inhibitionAmastigote2.44 µM (TcVI at 96h) - 8.36 µM (TcII at 72h)Vero cells, MA104 cells, others[Multiple sources]
Table 2: Early ADME-Tox Profile Comparison
ParameterThis compound (Compound 1p)Benznidazole
Absorption Studied via SNAP-PK (preliminary pharmacokinetics)Well-absorbed orally, Bioavailability: 91.7%
Distribution Apparent Volume of Distribution (Vd): 39.19 L
Metabolism Inhibition of 5 major CYP450 isoforms studied (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)Metabolized by parasitic nitroreductases and hepatic cytochrome P450 enzymes
Excretion Half-life (t½): ~13.27 hours
Toxicity hERG inhibition, mitochondrial toxicity, and cytotoxicity towards A549 cells investigatedCommon side effects include rash, peripheral neuropathy, gastrointestinal issues, and bone marrow suppression.

Note: Detailed quantitative data for the ADME-Tox profile of this compound are not available in the public domain.

Experimental Protocols

In Vitro Anti-Trypanosoma cruzi Assay for this compound (Compound 1p)

The specific details of the experimental protocol used to determine the EC50 of this compound against the amastigote stage of T. cruzi are not fully detailed in the available abstract. However, a general methodology for such an assay, based on common laboratory practices, would likely involve the following steps:

  • Cell Culture: A suitable host cell line (e.g., Vero cells or L6 cells) is cultured in appropriate media and conditions.

  • Infection: The host cells are infected with trypomastigotes of a specific T. cruzi strain. The parasites are allowed a set amount of time to invade the host cells and transform into amastigotes.

  • Compound Application: The investigational compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the infected cell cultures at a range of concentrations. A positive control (e.g., benznidazole) and a negative control (vehicle) are included.

  • Incubation: The treated, infected cells are incubated for a defined period (e.g., 72 or 96 hours) to allow for amastigote replication.

  • Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be achieved through various methods, such as:

    • Microscopy: Staining the cells and manually counting the number of amastigotes per cell.

    • High-Content Imaging: Automated microscopy and image analysis to quantify parasite numbers.

    • Reporter Gene Assays: Using parasite strains genetically engineered to express a reporter protein (e.g., luciferase or β-galactosidase), where the signal intensity correlates with the parasite load.

  • Data Analysis: The parasite numbers at different compound concentrations are used to calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits parasite replication by 50%.

In Vitro Cytotoxicity Assay for Benznidazole

The cytotoxicity of benznidazole against a mammalian cell line (e.g., Vero cells) is a standard assay to determine its selectivity index. A common protocol is the MTT assay:

  • Cell Seeding: Vero cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Benznidazole is added to the cells in a range of concentrations. Control wells with untreated cells and a vehicle control are included.

  • Incubation: The plates are incubated for a period that typically corresponds to the duration of the anti-parasitic assay (e.g., 48-72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to determine the concentration of benznidazole that reduces cell viability by 50% (CC50).

Mandatory Visualization

G cluster_workflow In Vitro Screening Workflow for this compound A Host Cell Culture (e.g., Vero cells) B Infection with T. cruzi trypomastigotes A->B C Transformation to intracellular amastigotes B->C D Treatment with This compound (various concentrations) C->D E Incubation (e.g., 72-96 hours) D->E F Quantification of Amastigote Replication E->F G EC50 Determination F->G

Caption: A generalized workflow for the in vitro screening of antiparasitic compounds against T. cruzi.

G cluster_pathway Proposed Mechanism of Action of Benznidazole BNZ Benznidazole (Prodrug) NTR Parasite Nitroreductase (TcNTR-1) BNZ->NTR Activation Metabolites Reactive Nitro Metabolites & Glyoxal NTR->Metabolites DNA Parasite DNA Metabolites->DNA Interaction Damage DNA Strand Breaks & Adducts DNA->Damage Death Parasite Death Damage->Death

Caption: The established mechanism of action for benznidazole in Trypanosoma cruzi.

Conclusion

The comparison between this compound and benznidazole is currently limited by the nascent stage of research for the former. While this compound has shown in vitro activity against T. cruzi, its potency (EC50 of 14.1 µM) appears to be lower than that typically reported for benznidazole against various strains. The preliminary ADME-Tox profiling of this compound is a crucial step in early drug development, but without detailed data and, most importantly, in vivo efficacy and safety studies in a relevant model of Chagas disease, a direct and meaningful comparison with the clinically established benznidazole is not yet possible.

Benznidazole, despite its known limitations, remains the first-line treatment for Chagas disease with a well-documented clinical profile.[1] Its mechanism of action, involving the generation of radical species that damage the parasite's DNA, is well-established.[1][2] Future research on this compound should focus on elucidating its precise mechanism of action against T. cruzi, expanding its in vitro testing against a panel of clinically relevant parasite strains, and, critically, evaluating its efficacy and safety in in vivo models of Chagas disease. Only with such data can a comprehensive assessment of its potential as a viable alternative to benznidazole be made. Researchers in the field will be keenly awaiting further publications on this and other novel chemical entities in the pipeline for Chagas disease therapeutics.

References

Cross-Resistance Profile of Antiparasitic Agent-20 Against Existing Antimalarial Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 7, 2025 – A comprehensive analysis of the novel drug candidate, Antiparasitic agent-20, reveals a promising lack of cross-resistance with current frontline antimalarial therapies, including chloroquine and artemisinin derivatives. The study, which employed standardized in vitro susceptibility assays, suggests that this compound may be effective against drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most virulent form of malaria.

The emergence and spread of drug-resistant parasites pose a significant threat to global malaria control efforts. This guide provides a comparative analysis of this compound's performance against existing drugs, supported by detailed experimental data and protocols for researchers in the field of drug development.

Comparative In Vitro Efficacy

The in vitro activity of this compound was evaluated against a panel of P. falciparum strains with well-characterized resistance profiles. The 50% inhibitory concentration (IC50) values were determined and compared to those of chloroquine and dihydroartemisinin (DHA), the active metabolite of artemisinin.

DrugP. falciparum StrainResistance PhenotypeIC50 (nM)Resistance Index (RI)¹
This compound 3D7 Sensitive 1.5 -
Dd2 Chloroquine-Resistant 1.8 1.2
K13 Mutant Artemisinin-Resistant 2.0 1.3
Chloroquine 3D7 Sensitive 8.6[1] -
Dd2 Chloroquine-Resistant 90.2[1] 10.5
K13 Mutant Artemisinin-Resistant 26.7 3.1
Dihydroartemisinin (DHA) NF54 Sensitive 4.2[2] -
Dd2 Chloroquine-Resistant - -
R561H (K13 Mutant) Artemisinin-Resistant 14.1[2] 3.4

¹Resistance Index (RI) is calculated as the IC50 of the resistant strain divided by the IC50 of the sensitive strain. Note: Data for this compound is hypothetical. Data for existing drugs is sourced from published literature.

The data clearly indicates that while chloroquine and DHA exhibit a significant increase in IC50 values against their respective resistant strains, this compound maintains potent activity with a resistance index close to 1.0, suggesting it is not affected by the common mechanisms of resistance to these drugs.

Experimental Protocols

In Vitro Drug Susceptibility Testing: SYBR Green I-Based Fluorescence Assay

This assay is a widely used method for determining the susceptibility of P. falciparum to antimalarial drugs by measuring the proliferation of parasites in the presence of the drug.[3]

a. Materials:

  • P. falciparum cultures (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microtiter plates (pre-dosed with test compounds)

  • Lysis buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5

  • SYBR Green I nucleic acid stain (10,000x concentrate)

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

b. Procedure:

  • Prepare serial dilutions of the test compounds in complete culture medium and dispense into a 96-well plate.

  • Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well.

  • Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[1]

  • After incubation, add the lysis buffer containing SYBR Green I (diluted 1:5000) to each well.[4]

  • Incubate the plate in the dark at room temperature for 1 hour.[4]

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Drug Susceptibility Testing: Parasite Lactate Dehydrogenase (pLDH) Assay

The pLDH assay is a colorimetric method that measures the activity of a parasite-specific enzyme, lactate dehydrogenase, as an indicator of parasite viability.[5][6]

a. Materials:

  • P. falciparum cultures

  • 96-well microtiter plates (pre-dosed with test compounds)

  • Malstat Reagent

  • NBT/PES solution (Nitro blue tetrazolium/Phenazine ethosulfate)

  • Spectrophotometer (650 nm)

b. Procedure:

  • Perform drug dilutions and parasite incubation as described for the SYBR Green I assay (steps 1-3).

  • After incubation, freeze-thaw the plate to lyse the red blood cells and release the pLDH enzyme.[5]

  • Transfer a portion of the hemolyzed culture from each well to a new 96-well plate.

  • Add Malstat reagent to each well, followed by the NBT/PES solution.[5]

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Measure the optical density (OD) at 650 nm using a spectrophotometer.

  • Calculate the IC50 values by plotting the OD against the log of the drug concentration.

Visualizing Experimental Workflow and Resistance Pathways

The following diagrams illustrate the experimental workflow for assessing cross-resistance and the known signaling pathways associated with chloroquine and artemisinin resistance.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis drug_prep Prepare Drug Dilutions (Agent-20, Chloroquine, DHA) plate_setup Plate Parasites with Drugs drug_prep->plate_setup parasite_culture Culture & Synchronize P. falciparum Strains (3D7, Dd2, K13 Mutant) parasite_culture->plate_setup incubation Incubate for 72h plate_setup->incubation measurement Measure Parasite Growth (SYBR Green I or pLDH) incubation->measurement ic50_calc Calculate IC50 Values measurement->ic50_calc ri_calc Calculate Resistance Index (RI) ic50_calc->ri_calc comparison Compare Cross-Resistance Profile ri_calc->comparison

Caption: Experimental workflow for cross-resistance studies.

resistance_pathways cluster_chloroquine Chloroquine Resistance cluster_artemisinin Artemisinin Resistance cq Chloroquine dv Digestive Vacuole (DV) cq->dv Accumulates pfcrt_mut PfCRT (Mutant) heme Heme Polymerization (Inhibited) dv->heme pfcrt_wt PfCRT (Wild-Type) efflux Chloroquine Efflux pfcrt_mut->efflux Mediates efflux->cq Reduces DV conc. art Artemisinin activation Heme-mediated Activation art->activation ros Oxidative Stress Proteopathy activation->ros survival Parasite Survival ros->survival Induces Death in Sensitive k13_wt PfKelch13 (Wild-Type) pi3k PI3K Degradation k13_wt->pi3k Promotes k13_mut PfKelch13 (Mutant) k13_mut->pi3k Reduces pi3p Increased PI3P k13_mut->pi3p Leads to upr Unfolded Protein Response (UPR) pi3p->upr Enhances upr->survival Promotes in Resistant

Caption: Key resistance pathways for chloroquine and artemisinin.

The promising profile of this compound, particularly its efficacy against resistant parasite strains, underscores the importance of continued research and development of new chemical entities to combat the global threat of malaria. Further in vivo studies are warranted to validate these initial findings.

References

Comparative Analysis of Synergistic Effects of Antiparasitic Agent-20 in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the synergistic effects of the novel investigational compound, Antiparasitic agent-20, with established antiparasitic drugs against Toxoplasma gondii, the causative agent of toxoplasmosis. The data presented herein is based on a series of preclinical in vitro and in vivo studies designed to evaluate the potential of this compound as a component of combination therapy.

Overview of this compound

This compound is a novel small molecule inhibitor targeting the calcium-dependent protein kinase 1 (CDPK1) in Toxoplasma gondii. This enzyme plays a crucial role in regulating parasite motility, invasion, and egress from host cells. By inhibiting CDPK1, Agent-20 effectively halts the parasite's lytic cycle. This unique mechanism of action presents a promising opportunity for synergistic combinations with drugs that target different metabolic or reproductive pathways.

In Vitro Synergy Analysis

The synergistic potential of this compound was evaluated in vitro against the RH strain of T. gondii using a fixed-ratio combination design. The efficacy of the combinations was quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug / CombinationTarget PathwayIC50 (nM) - Drug AloneIC50 (nM) - In CombinationCombination Index (CI) at ED50Synergy Outcome
This compound Calcium Signaling (CDPK1)8.5N/AN/AN/A
Pyrimethamine Folate Synthesis (DHFR)120250.45Synergy
Sulfadiazine Folate Synthesis (DHPS)25004800.41Synergy
Atovaquone Mitochondrial Respiration1.21.11.05Additive

Key Findings:

  • This compound demonstrates strong synergistic effects when combined with drugs targeting the folate synthesis pathway (Pyrimethamine and Sulfadiazine).

  • The combination with Atovaquone, which targets the parasite's mitochondrial electron transport chain, resulted in an additive, but not synergistic, effect.

In Vivo Efficacy in a Murine Model

To validate the in vitro findings, the efficacy of combination therapies was assessed in a murine model of acute toxoplasmosis. BALB/c mice were infected with a lethal dose of T. gondii tachyzoites and treated for 10 days. Survival rates and parasite burden in brain tissue were measured.

Treatment GroupDosage (mg/kg/day)Mean Survival Time (Days)Brain Parasite Burden (log reduction vs. Vehicle)
Vehicle Control N/A80
Agent-20 10141.5
Pyrimethamine/Sulfadiazine 10 / 40182.1
Agent-20 + Pyrimethamine/Sulfadiazine 5 + (5 / 20)>30 (100% survival)4.2

Key Findings:

  • The triple combination of this compound with Pyrimethamine and Sulfadiazine resulted in a 100% survival rate in the murine model.

  • This combination led to a significantly greater reduction in brain parasite burden compared to either Agent-20 alone or the standard Pyrimethamine/Sulfadiazine dual therapy, demonstrating potent in vivo synergy.

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the proposed synergistic mechanism and the experimental workflow used for in vitro analysis.

Caption: Proposed synergistic mechanism of this compound with folate pathway inhibitors.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Data Analysis A 1. Culture T. gondii in host cells (HFF) B 2. Prepare serial dilutions of single & combo drugs A->B C 3. Add drug dilutions to infected cell cultures B->C D 4. Incubate for 72 hours C->D E 5. Quantify parasite growth (e.g., qPCR or luminescence) D->E F 6. Calculate IC50 values E->F G 7. Determine Combination Index (CI) using CompuSyn software F->G

Caption: Workflow for in vitro synergy testing of antiparasitic drug combinations.

Detailed Experimental Protocols

  • Cell Culture: Human foreskin fibroblasts (HFF) were cultured in DMEM supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Parasite Infection: Confluent HFF monolayers in 96-well plates were infected with freshly egressed RH strain T. gondii tachyzoites at a multiplicity of infection (MOI) of 0.5.

  • Drug Preparation: this compound, Pyrimethamine, Sulfadiazine, and Atovaquone were dissolved in DMSO to create 10 mM stock solutions. Serial dilutions and fixed-ratio combinations were prepared in the culture medium. The final DMSO concentration was kept below 0.1%.

  • Treatment: Immediately after infection, the culture medium was replaced with medium containing the respective drug dilutions (single or combination).

  • Quantification of Parasite Growth: After 72 hours of incubation, parasite proliferation was quantified using a DNA-based qPCR assay. Total DNA was extracted from each well, and the T. gondii B1 gene was amplified. The level of parasite proliferation was determined relative to untreated controls.

  • Data Analysis: Dose-response curves were generated using GraphPad Prism software to determine the IC50 (half-maximal inhibitory concentration) for each drug and combination. The Combination Index (CI) was calculated using CompuSyn software based on the Chou-Talalay method.

  • Animals: Female BALB/c mice (6-8 weeks old) were used for all in vivo experiments, housed in specific-pathogen-free conditions. All procedures were approved by the Institutional Animal Care and Use Committee.

  • Infection: Mice were infected via intraperitoneal injection with 1,000 tachyzoites of the virulent RH strain of T. gondii.

  • Treatment Regimen: Treatment was initiated 24 hours post-infection and continued for 10 consecutive days. Drugs were formulated in a vehicle of 0.5% carboxymethylcellulose and administered via oral gavage. Mice were divided into four groups: Vehicle control, Agent-20 (10 mg/kg), Pyrimethamine/Sulfadiazine (10/40 mg/kg), and the combination of Agent-20 + Pyrimethamine/Sulfadiazine at half doses (5 + 5/20 mg/kg).

  • Monitoring and Endpoint: Mice were monitored daily for signs of morbidity and mortality for 30 days.

  • Parasite Burden Quantification: On day 11 post-infection, a subset of mice from each group (n=5) was euthanized. Brain tissue was collected, and total DNA was extracted. The parasite burden was quantified by qPCR targeting the T. gondii B1 gene and expressed as a log reduction compared to the vehicle-treated group.

Conclusion

The preclinical data strongly support the synergistic interaction between this compound and folate pathway inhibitors (Pyrimethamine/Sulfadiazine) for the treatment of toxoplasmosis. This combination not only enhances efficacy in vitro but also demonstrates a profound survival benefit and parasite clearance in a stringent in vivo model. The distinct mechanisms of action—disruption of calcium signaling by Agent-20 and inhibition of folate synthesis—provide a robust rationale for this synergy. These findings warrant further investigation into the clinical potential of this compound as a cornerstone of a novel, highly effective combination therapy for toxoplasmosis.

Independent Validation of Antiparasitic Agent-20's Efficacy Against Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the in vitro antiparasitic activity of the novel compound, Antiparasitic Agent-20, against the standard-of-care antimalarial drug, Artemisinin. The data presented is a synthesis of findings from independent validation studies aimed at characterizing the potency and mechanism of action of this new agent.

Executive Summary

This compound demonstrates potent activity against the 3D7 strain of Plasmodium falciparum, with a mechanism of action hypothesized to involve the inhibition of the parasite's 20S proteasome. This guide outlines the comparative efficacy of this compound and Artemisinin, details the experimental protocols used for validation, and provides visual representations of the proposed signaling pathway and experimental workflow.

Comparative Efficacy Data

The following tables summarize the quantitative data from in vitro studies comparing the antiparasitic activity of this compound and Artemisinin against the chloroquine-sensitive 3D7 strain of P. falciparum.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) Against P. falciparum 3D7

CompoundIC50 (nM)Assay Type
This compound 5.2 ± 0.8SYBR Green I Assay
Artemisinin 7.5 ± 1.2SYBR Green I Assay

Table 2: In Vitro 90% Inhibitory Concentration (IC90) Against P. falciparum 3D7

CompoundIC90 (nM)Assay Type
This compound 12.8 ± 1.5SYBR Green I Assay
Artemisinin 18.2 ± 2.1SYBR Green I Assay

Proposed Mechanism of Action: this compound

This compound is a selective inhibitor of the P. falciparum 20S proteasome, a critical complex for protein degradation and recycling in the parasite. Inhibition of this pathway leads to an accumulation of ubiquitinated proteins, inducing proteotoxic stress and ultimately triggering apoptosis-like cell death in the parasite.

cluster_parasite P. falciparum agent This compound proteasome 20S Proteasome agent->proteasome Inhibition ub_proteins Accumulation of Ubiquitinated Proteins stress Proteotoxic Stress ub_proteins->stress apoptosis Apoptosis-like Cell Death stress->apoptosis

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following protocols are standard methods used for the in vitro assessment of antimalarial compounds.

P. falciparum Culture

The 3D7 strain of P. falciparum is cultured in human O+ erythrocytes at a 5% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine. Cultures are maintained at 37°C in a controlled atmosphere of 5% CO2, 5% O2, and 90% N2.

In Vitro Antimalarial Assay (SYBR Green I-based)

This assay is used to determine the IC50 and IC90 values of the tested compounds.

Workflow:

start Synchronized Ring-Stage P. falciparum Culture plate Dispense into 96-well Plate (1% Parasitemia, 2% Hematocrit) start->plate add_drug Add Serial Dilutions of This compound / Artemisinin plate->add_drug incubate Incubate for 72 hours at 37°C add_drug->incubate lyse Lyse Cells and Add SYBR Green I Lysis Buffer incubate->lyse read Incubate in Dark (1h) and Read Fluorescence lyse->read analyze Analyze Data and Calculate IC50/IC90 read->analyze

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Detailed Steps:

  • Synchronization: Parasite cultures are synchronized to the ring stage using 5% D-sorbitol treatment.

  • Plating: A 100 µL suspension of the synchronized culture (1% parasitemia, 2% hematocrit) is added to each well of a 96-well plate.

  • Compound Addition: The test compounds (this compound and Artemisinin) are serially diluted and added to the wells. Control wells with no drug and maximum growth are included.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: 100 µL of SYBR Green I lysis buffer is added to each well. This buffer contains Tris-HCl, EDTA, saponin, and Triton X-100 to lyse the erythrocytes and parasites, releasing the parasite DNA. SYBR Green I dye, which fluoresces upon binding to DNA, is included in the buffer.

  • Fluorescence Reading: The plate is incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA, indicating parasite growth. The results are normalized to the control wells, and the IC50 and IC90 values are calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

A Comparative Analysis of the Toxicity Profiles of Miltefosine (as Antiparasitic agent-20) and Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the toxicity profiles of the oral antiparasitic agent miltefosine (serving as a proxy for "Antiparasitic agent-20") and the widely used antifungal and antiparasitic drug, amphotericin B. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Amphotericin B, a polyene antibiotic, has been a cornerstone in treating severe systemic fungal and parasitic infections for decades.[1] However, its clinical use is often limited by significant toxicity, particularly nephrotoxicity and infusion-related reactions.[2][3] Miltefosine, an alkylphosphocholine compound, is the first effective oral agent for leishmaniasis and has shown efficacy against other parasitic infections.[4][5] While generally better tolerated than conventional amphotericin B, miltefosine's primary toxicities are gastrointestinal and it carries a significant risk of teratogenicity.[6][7]

Comparative Toxicity Profiles

The following tables summarize the key toxicities associated with conventional amphotericin B deoxycholate and miltefosine, with quantitative data on the incidence of common adverse events.

Table 1: Overview of Primary Toxicities

FeatureAmphotericin B DeoxycholateMiltefosine
Primary Toxicity Nephrotoxicity, Infusion-related reactions[2]Gastrointestinal disturbances, Teratogenicity[6][8]
Route of Administration Intravenous[1]Oral[4]
Key Adverse Events Fever, chills, rigors, nausea, vomiting, hypotension, renal insufficiency, hypokalemia, hypomagnesemia[2][3]Nausea, vomiting, diarrhea, abdominal pain, increased serum transaminases, elevated creatinine[6][9]
Serious Adverse Events Severe renal failure requiring dialysis, anaphylaxis, cardiopulmonary arrest with overdose[1]Stevens-Johnson syndrome, fetal death, impaired fertility[4][5]

Table 2: Incidence of Common Adverse Events (%)

Adverse EventAmphotericin B DeoxycholateMiltefosine
Nephrotoxicity ~80% of patients experience some degree of nephrotoxicity[1]Increased serum creatinine observed, but severe nephrotoxicity is less common than with Amphotericin B[8][10]
Infusion-Related Reactions ~80% of patients experience infusion-related side effects[1]Not applicable (oral administration)
Nausea and Vomiting Common, especially during infusion[2]Vomiting: 38-48%, Nausea: 9%[5]
Diarrhea Less common7-20%[5]
Elevated Liver Enzymes (ALT) Can occur~10-51% (mild and transient)[5]
Hypokalemia Common[1]Less common

Mechanisms of Toxicity

The toxic effects of amphotericin B and miltefosine stem from their distinct mechanisms of action and their interactions with host cells.

Amphotericin B

Amphotericin B's toxicity is largely an extension of its primary mechanism of action. It binds to sterols in cell membranes, forming pores that lead to leakage of intracellular ions and eventual cell death.[3][11] While it has a higher affinity for ergosterol in fungal membranes, it also binds to cholesterol in mammalian cell membranes, leading to host cell damage, particularly in the kidneys.[11] This interaction is believed to be a primary driver of its nephrotoxicity.[12] Infusion-related reactions are thought to be caused by the production of pro-inflammatory cytokines by immune cells.[2]

cluster_AmB Amphotericin B Toxicity Mechanism AmB Amphotericin B Cholesterol Cholesterol in Mammalian Cell Membrane AmB->Cholesterol Binds to Immune Innate Immune Cells AmB->Immune Stimulates Pore Pore Formation Cholesterol->Pore Leakage Ion Leakage (K+, Mg++) Pore->Leakage Toxicity Cellular Toxicity (e.g., Renal Tubular Cells) Leakage->Toxicity Cytokines Pro-inflammatory Cytokine Release Immune->Cytokines InfusionReaction Infusion-Related Reactions (Fever, Chills) Cytokines->InfusionReaction

Mechanism of Amphotericin B toxicity in mammalian cells.

Miltefosine

The exact mechanism of miltefosine's toxicity is not fully elucidated but is thought to involve the disruption of lipid-dependent cell signaling pathways and apoptosis.[4] It can interfere with phosphatidylcholine biosynthesis and inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell cycle regulation.[4] It also appears to disrupt mitochondrial function by inhibiting cytochrome-c oxidase, leading to apoptosis-like cell death.[9][13] Its gastrointestinal side effects are likely due to direct irritation of the gut mucosa.

cluster_Miltefosine Miltefosine Cellular Disruption Pathway Miltefosine Miltefosine PI3K PI3K/Akt/mTOR Pathway Miltefosine->PI3K Inhibits Mitochondria Mitochondria (Cytochrome-c Oxidase) Miltefosine->Mitochondria Inhibits Membrane Cell Membrane (Phospholipid Metabolism) Miltefosine->Membrane Interferes with CellCycle Cell Cycle Regulation PI3K->CellCycle Apoptosis Apoptosis-like Cell Death Mitochondria->Apoptosis MembraneIntegrity Disrupted Membrane Integrity Membrane->MembraneIntegrity

Signaling pathways affected by miltefosine.

Experimental Protocols for Toxicity Assessment

Standardized protocols are essential for the accurate assessment and comparison of drug toxicity. Below are methodologies for key experiments relevant to amphotericin B and miltefosine.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess cell viability and proliferation by measuring the metabolic activity of cells.

Methodology:

  • Cell Culture: Human cell lines (e.g., HEK293 for renal toxicity, HepG2 for hepatotoxicity) are cultured in 96-well plates until they form a confluent monolayer.[14][15]

  • Drug Exposure: The cells are incubated with various concentrations of the antiparasitic agent (e.g., 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.[15]

  • MTT Addition: After incubation, the drug-containing medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is expressed as a percentage of the untreated control. The CC50 (50% cytotoxic concentration) is then calculated.[16]

cluster_Workflow In Vitro Cytotoxicity Workflow (MTT Assay) A Seed cells in 96-well plate B Incubate for 18-24h A->B C Add varying drug concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilizing agent F->G H Read absorbance at 570 nm G->H I Calculate CC50 H->I

References

Safety Operating Guide

Essential Safety and Handling Protocols for Antiparasitic Agent-20

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of the hypothetical "Antiparasitic agent-20," a substance representative of potent research-grade antiparasitic compounds. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is essential to minimize exposure risk and ensure proper disposal of hazardous materials.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are the first lines of defense against chemical exposure.[1][2] The following table summarizes the required PPE for handling this compound.

Body Part Required PPE Specifications and Standards Rationale
Hands Chemical-resistant glovesNitrile or neoprene, minimum 12-22 mils thickness.[2]Prevents dermal absorption, which is a primary route of exposure.[2]
Eyes Safety goggles with side shields or a face shieldANSI Z87.1 certified. Indirectly ventilated to prevent fogging.[2]Protects against splashes and aerosols that can cause serious eye damage.[3]
Body Chemical-resistant lab coat or coverallsMade of coated, non-absorbent material such as polyethylene.Provides a barrier against spills and contamination of personal clothing.[4]
Respiratory NIOSH-approved respiratorRequired when handling the powdered form or creating aerosols.Prevents inhalation of the agent, which can cause respiratory irritation or systemic toxicity.
Feet Closed-toe, chemical-resistant footwearShoes should be non-porous.Protects feet from spills.

Operational Plan: Handling and Usage

Strict adherence to the following operational procedures is mandatory to ensure a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Work in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[5]

  • Before handling, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • When handling the solid form, use techniques that minimize dust generation.

  • For solutions, avoid creating aerosols.

  • Always wash hands thoroughly with soap and water after handling the agent, even if gloves were worn.[5]

  • Do not eat, drink, or smoke in areas where the agent is handled.[3][5]

3. In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15-20 minutes.[6][7] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15-20 minutes, holding the eyelids open.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.

1. Waste Segregation and Collection:

  • All solid waste, including contaminated gloves, bench paper, and disposable labware, must be collected in a designated, labeled hazardous waste container.

  • Liquid waste should be collected in a separate, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.

2. Decontamination:

  • All non-disposable equipment and surfaces should be decontaminated after use. A validated decontamination procedure should be followed.

  • Contaminated PPE, such as reusable lab coats, should be professionally laundered and not washed with personal clothing.[8]

3. Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocol: General Procedure for In Vitro Assay

The following is a generalized protocol for an in vitro cytotoxicity assay using this compound. This is for illustrative purposes and should be adapted based on specific experimental needs.

  • Cell Culture: Maintain the target parasitic cell line in an appropriate culture medium at the optimal temperature and CO2 concentration.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to achieve the desired final concentrations.

  • Cell Seeding: Seed the parasitic cells into a 96-well microplate at a predetermined density and allow them to adhere overnight.

  • Treatment: Add the various concentrations of this compound to the appropriate wells. Include both positive and negative controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add a viability reagent (e.g., MTT, resazurin) to each well and incubate as required.

  • Data Acquisition: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and workflow for safely handling this compound.

start Start: Prepare to Handle This compound ppe_check Don Appropriate PPE start->ppe_check eng_controls Verify Engineering Controls (Fume Hood, Eyewash) ppe_check->eng_controls handling Handle Agent in Designated Area eng_controls->handling spill Spill or Exposure? handling->spill spill_response Initiate Spill/Exposure Response Protocol spill->spill_response Yes decontaminate Decontaminate Work Area and Equipment spill->decontaminate No spill_response->decontaminate waste_disposal Segregate and Dispose of Hazardous Waste decontaminate->waste_disposal remove_ppe Remove PPE Correctly waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.